WU-07047
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C39H58N4O11 |
|---|---|
分子量 |
758.9 g/mol |
IUPAC 名称 |
[(1R)-1-[(3S,15R,20E)-18-acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclodocos-20-en-3-yl]-2-methylpropyl] (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C39H58N4O11/c1-24(2)34(47)32(42-27(6)45)39(51)54-35(25(3)4)33-38(50)52-22-16-14-19-29(41-26(5)44)37(49)53-30(23-28-17-11-10-12-18-28)36(48)40-21-15-9-7-8-13-20-31(46)43-33/h10-12,14,16-18,24-25,29-30,32-35,47H,7-9,13,15,19-23H2,1-6H3,(H,40,48)(H,41,44)(H,42,45)(H,43,46)/b16-14+/t29?,30-,32+,33+,34-,35-/m1/s1 |
InChI 键 |
XPLLKIQCPGWEDW-XPNQOPAYSA-N |
产品来源 |
United States |
Foundational & Exploratory
WU-07047: A Technical Guide to a Novel Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WU-07047 is a synthetic, macrocyclic depsipeptide that has emerged as a valuable research tool for studying Gαq/11-mediated signaling pathways. As a simplified analog of the natural products YM-254890 and FR900359, this compound offers a more synthetically accessible alternative for probing the physiological and pathological roles of the Gq/11 family of G proteins.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available biochemical data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a resource for researchers in pharmacology, cell biology, and drug discovery who are interested in utilizing this compound to investigate Gαq/11 signaling.
Introduction: The Gαq/11 Signaling Pathway and the Need for Selective Inhibitors
The Gαq/11 family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, are critical transducers of signals from a multitude of G protein-coupled receptors (GPCRs). Upon activation by a GPCR, the Gαq/11 subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates its primary effector, phospholipase Cβ (PLCβ). PLCβ, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade regulates a vast array of cellular processes, including smooth muscle contraction, secretion, neurotransmission, and cell growth. Dysregulation of Gαq/11 signaling is implicated in various diseases, such as hypertension, asthma, and cancer.
The development of selective inhibitors for specific G protein families is crucial for dissecting their complex signaling networks and for validating them as therapeutic targets. The natural products YM-254890 and FR900359 are potent and selective inhibitors of Gαq/11, acting as guanine (B1146940) nucleotide dissociation inhibitors (GDIs) by locking the Gα subunit in an inactive, GDP-bound state.[2] However, their structural complexity and limited availability have hampered their widespread use and clinical development. This has driven the development of more synthetically tractable analogs, such as this compound.
This compound: A Simplified Analog of YM-254890
This compound was developed as a simplified analog of YM-254890 with the goal of retaining its selective Gαq/11 inhibitory activity while improving its synthetic accessibility.[1] The core structure of this compound maintains the critical pharmacophore of the parent compound but features modifications to the macrocyclic ring that simplify its chemical synthesis.
Mechanism of Action
While direct structural studies on the this compound-Gαq complex have not been published, its mechanism of action is presumed to be identical to that of YM-254890 and FR900359. These compounds bind to a specific pocket on the Gαq/11 subunit, preventing the conformational changes required for GDP release and subsequent GTP binding. This effectively traps the G protein in its inactive heterotrimeric state, thereby blocking downstream signaling.
Figure 1. Gαq/11 Signaling Pathway and Site of this compound Inhibition.
Quantitative Data
Table 1: Biological Activity of YM-254890 and FR900359
| Compound | Assay | Target | Cell Line/System | IC50 / Ki | Reference |
| YM-254890 | IP-One HTRF | Gαq/11 | CHO-K1 (M1 receptor) | 6.8 nM (IC50) | [2] |
| FR900359 | IP-One HTRF | Gαq/11 | CHO-K1 (M1 receptor) | 1.9 nM (IC50) | [2] |
| YM-254890 | [³⁵S]GTPγS binding | Gαq | Purified protein | ~30 nM (IC50) | [3] |
| FR900359 | Calcium Mobilization | Gαq | HCAEC | 3 nM (IC50) | [3] |
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize Gαq/11 inhibitors like this compound. These protocols are based on established methods and can be adapted for specific experimental needs.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
This assay measures the interaction between Gαq and Gβγ subunits in live cells. Inhibition of Gαq activation by this compound prevents the dissociation of the G protein heterotrimer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells
-
Expression vectors for Gαq tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and Gβγ tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
BRET substrate (e.g., Coelenterazine h)
-
96-well white, clear-bottom microplates
-
BRET-compatible plate reader
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 4 x 10⁴ cells per well.
-
24 hours later, co-transfect the cells with the Gαq-Rluc and Gβγ-YFP expression vectors using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
48 hours post-transfection, replace the culture medium with HBSS or other suitable assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well at a final concentration of 5 µM.
-
Immediately measure the luminescence signals at the donor emission wavelength (e.g., ~480 nm) and the acceptor emission wavelength (e.g., ~530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Figure 2. Experimental Workflow for BRET Assay.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following the activation of a Gαq-coupled GPCR. This compound will inhibit this calcium release in a dose-dependent manner.
Materials:
-
A cell line endogenously or recombinantly expressing a Gαq-coupled GPCR (e.g., HEK293 cells expressing the M1 muscarinic receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).
-
Probenecid (to prevent dye leakage).
-
A specific agonist for the chosen GPCR (e.g., Carbachol for the M1 receptor).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection.
Methodology:
-
Cell Plating and Dye Loading:
-
Seed cells into a 96-well plate and grow to confluence.
-
Remove the growth medium and add the calcium-sensitive dye loading buffer containing the fluorescent dye and probenecid.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Pre-incubation:
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at room temperature in the dark.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Use the automated injector to add the GPCR agonist to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the responses to the vehicle control.
-
Plot the normalized peak fluorescence against the log concentration of this compound to generate an inhibition curve and calculate the IC50 value.
-
Conclusion
This compound represents a valuable addition to the chemical biology toolbox for studying Gαq/11 signaling. Its simplified structure compared to the parent natural products facilitates its synthesis and potential for further chemical modification. While detailed quantitative data on its potency are currently limited, the available information confirms its activity as a Gαq inhibitor. The experimental protocols provided in this guide offer a framework for researchers to further characterize this compound and to utilize it in their investigations of Gαq/11-mediated cellular processes. Future studies are warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for the development of novel therapeutics targeting Gαq/11-driven pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Recommended Tool Compounds: Application of YM-254890 and FR900359 to Interrogate Gαq/11-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to WU-07047 (CAS 1702378-78-6): A Selective Gαq/11 Inhibitor
Introduction
WU-07047 is a synthetic small molecule that has emerged as a valuable research tool for studying G protein-coupled receptor (GPCR) signaling pathways.[1][2] Specifically, it is a selective inhibitor of the Gαq/11 family of G proteins.[1][2] Structurally, this compound is a simplified analog of the natural product YM-254890, a potent and selective Gαq/11 inhibitor.[1][2] The simplification of the structure was achieved by replacing the two peptide-based linkers in YM-254890 with hydrocarbon chains, which allows for a more convergent and less complex total synthesis.[1] While not as potent as its parent compound, this compound retains the ability to inhibit Gq-mediated signaling, making it a useful probe for investigating the physiological and pathological roles of this pathway.[1]
Mechanism of Action
This compound functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI) for Gαq/11 subunits. In the canonical G protein cycle, the activation of a GPCR by an agonist triggers a conformational change in the associated heterotrimeric G protein, leading to the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. This exchange causes the dissociation of the Gα-GTP subunit from the Gβγ dimer, both of which can then modulate the activity of downstream effector proteins.
This compound exerts its inhibitory effect by binding to the Gαq/11 subunit and stabilizing the GDP-bound, inactive state. It is believed to lodge between the GTPase and α-helical domains of the Gα subunit, thereby sterically hindering the conformational changes necessary for GDP release. By preventing the GDP-GTP exchange, this compound effectively uncouples the Gαq/11 protein from its upstream receptor and downstream effectors, thus inhibiting the signaling cascade. There is also evidence to suggest that this class of inhibitors may further stabilize the inactive state by enhancing the interaction between the Gα and Gβγ subunits.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its parent compound, YM-254890, for comparative purposes.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Gαq/11 | Data not yet publicly available | Data not yet publicly available | Rensing, et al. (2015) |
| YM-254890 | Gαq/11 | M1 muscarinic receptor-expressing CHO cells | 95 nM |
Note: The primary publication on this compound states that it is less potent than YM-254890 but does not provide a specific IC50 value.[1] Further investigation of the full publication and its supplementary data is required to populate this table with precise figures.
Signaling Pathway
The Gαq/11 signaling pathway plays a crucial role in a multitude of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. Upon activation by a GPCR, Gαq/11 stimulates its primary effector, phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). The increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to a cellular response.
Caption: The Gαq/11 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of Gαq/11 inhibitors like this compound. The specific details for this compound would be found in the supporting information of the primary publication by Rensing et al.
Total Synthesis of this compound
The synthesis of this compound is described as a convergent approach, meaning that different fragments of the molecule are synthesized separately and then combined. This is in contrast to a linear synthesis where the molecule is built step-by-step from one end to the other. The key features of the synthesis involve the formation of the macrocyclic structure, likely through a macrolactamization or ring-closing metathesis reaction.
A detailed, step-by-step protocol would include:
-
Synthesis of the core fragments: This would detail the chemical reactions, reagents, and purification methods used to create the building blocks of the molecule.
-
Fragment coupling: This section would describe how the individual fragments are joined together to form the linear precursor to the final macrocycle.
-
Macrocyclization: This critical step would outline the conditions used to form the large ring structure of this compound.
-
Final deprotection and purification: This would describe the removal of any protecting groups from the molecule and the final purification to yield the pure compound.
A precise, reproducible protocol requires access to the supplementary materials of the primary publication.
Biological Evaluation: GDP/GTP Exchange Assay
A common method to assess the inhibitory activity of compounds like this compound is the GDP/GTP exchange assay. This assay measures the rate at which a non-hydrolyzable, fluorescently or radioactively labeled GTP analog (e.g., GTPγS) binds to the purified Gαq/11 subunit in the presence and absence of the inhibitor.
General Protocol:
-
Reagent Preparation:
-
Purified, recombinant Gαq/11 protein.
-
Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, DTT).
-
[³⁵S]GTPγS or a fluorescent GTP analog.
-
Non-labeled GDP and GTP.
-
This compound at various concentrations.
-
-
Assay Procedure:
-
In a multi-well plate, incubate the Gαq/11 protein with a concentration gradient of this compound.
-
Initiate the exchange reaction by adding the labeled GTP analog.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction (e.g., by rapid filtration through a nitrocellulose membrane which binds the protein but not the free nucleotide).
-
Quantify the amount of labeled GTP analog bound to the Gαq/11 protein using a scintillation counter or fluorescence plate reader.
-
-
Data Analysis:
-
Plot the amount of bound labeled GTP analog as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the screening and characterization of a Gαq/11 inhibitor.
Caption: A generalized workflow for the development and validation of a Gαq/11 inhibitor.
Conclusion
This compound is a valuable chemical tool for the specific inhibition of Gαq/11-mediated signaling. Its simplified structure compared to YM-254890 makes it more synthetically accessible, facilitating its use in research. While detailed quantitative data on its potency is not yet widely disseminated, its confirmed inhibitory activity allows for the targeted investigation of the numerous cellular processes governed by the Gαq/11 pathway. Further studies characterizing its pharmacokinetic and pharmacodynamic properties will be essential to determine its potential for in vivo applications.
References
WU-07047: A Technical Guide to a Novel Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WU-07047, a novel small molecule inhibitor of the Gαq/11 subfamily of G proteins. As a simplified analog of the well-characterized natural product YM-254890, this compound presents a valuable tool for investigating Gq-mediated signaling pathways in various physiological and pathological contexts.
Chemical Structure and Properties
This compound is a synthetic small molecule designed as a simplified analog of the potent and selective Gαq/11 inhibitor, YM-254890.[1][2] The design of this compound involved replacing the two peptide-based linkers of YM-254890 with hydrocarbon chains, which allows for a more convergent and potentially more scalable synthetic approach.[1][2]
| Property | Value | Reference |
| IUPAC Name | (R)-1-((3S,15R,18S,E)-18-Acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | [3] |
| CAS Number | 1702378-78-6 | [3] |
| Chemical Formula | C38H56N4O11 | [3] |
| Molecular Weight | 744.88 g/mol | [3] |
| Exact Mass | 744.3946 | [3] |
Mechanism of Action
As an analog of YM-254890, this compound is expected to share the same mechanism of action, which is the selective inhibition of the Gαq/11 subfamily of G proteins.[1][2] YM-254890 functions as a non-competitive inhibitor by binding to a hydrophobic pocket on the Gαq subunit.[4] This binding event stabilizes the GDP-bound (inactive) conformation of Gαq, thereby preventing the exchange of GDP for GTP, which is a critical step in G protein activation.[4][5] By locking Gαq in its inactive state, YM-254890 and its analogs effectively uncouple Gq-coupled G protein-coupled receptors (GPCRs) from their downstream signaling pathways.[5][6]
The following diagram illustrates the canonical Gαq signaling pathway and the inhibitory action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11 [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Discovery and Synthesis of WU-07047, a Selective Gαq/11 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WU-07047 is a synthetic, simplified analog of the natural product YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins. The discovery of this compound represents a significant step towards creating more accessible chemical probes to study Gαq/11-mediated signaling pathways, which are implicated in a multitude of physiological and pathological processes. This document provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its activity.
Introduction: The Need for Selective Gαq/11 Inhibitors
G protein-coupled receptors (GPCRs) are the largest family of transmembrane receptors and are crucial for cellular signaling. They transduce extracellular signals by activating heterotrimeric G proteins, which are classified into four main families: Gs, Gi/o, Gq/11, and G12/13. The Gαq/11 family, upon activation, stimulates phospholipase Cβ (PLCβ), leading to the generation of second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a wide array of cellular functions.
Dysregulation of Gαq/11 signaling is linked to various diseases, including cardiovascular conditions and cancer. The natural product YM-254890 is a highly potent and selective inhibitor of Gαq/11, making it an invaluable tool for studying these pathways. However, its complex cyclic depsipeptide structure makes it difficult to synthesize, limiting its availability for widespread research. To address this, this compound was developed as a simplified analog that retains the key structural features for Gαq/11 inhibition while being more synthetically accessible.[1]
Discovery and Design of this compound
This compound was designed as a simplified analog of YM-254890. The core principle of its design was to replace the two complex peptide-based linkers in YM-254890 with simpler hydrocarbon chains. This modification was intended to preserve the essential protein contact points responsible for Gαq inhibition while significantly reducing the synthetic complexity. This design allows for a more convergent and flexible synthetic strategy, which could also facilitate the future development of other analogs to probe G protein subtype selectivity.[1]
Synthesis of this compound
The total synthesis of this compound is achieved through a convergent approach, which involves the separate synthesis of key fragments followed by their assembly. While the full, detailed, step-by-step protocol is extensive and can be found in the supporting information of the primary publication, a general overview of the synthetic strategy is provided below. The synthesis is notable for its use of standard organic chemistry reactions, making it accessible to synthetic chemistry labs.
Experimental Workflow for the Synthesis of this compound
Caption: Convergent synthetic workflow for this compound.
Biological Activity and Evaluation
This compound was evaluated for its ability to inhibit Gαq-mediated signaling. Biochemical assays demonstrated that while it is not as potent as the parent compound YM-254890, it does effectively inhibit Gαq.[1]
Quantitative Data
| Compound | Target | Activity |
| YM-254890 | Gαq/11 | Potent Inhibitor |
| This compound | Gαq/11 | Inhibitor (less potent than YM-254890) |
Note: A specific IC50 value for this compound is not explicitly stated in the primary publication, only that it is less potent than YM-254890.
Experimental Protocols: Biochemical Assay for Gαq Inhibition
The inhibitory activity of this compound on Gαq was assessed using a receptor-assisted [³⁵S]GTPγS nucleotide exchange assay. This assay measures the ability of a compound to block the GPCR-catalyzed exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
General Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the Gαq-coupled receptor of interest (e.g., M1 muscarinic receptor) are prepared from cultured cells.
-
Assay Components: The assay mixture typically includes:
-
Cell membranes
-
[³⁵S]GTPγS
-
GDP
-
Agonist for the GPCR
-
Varying concentrations of the test compound (this compound)
-
-
Incubation: The reaction is initiated by the addition of the agonist and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Filtration: The reaction is stopped by rapid filtration through a filter plate, which traps the G protein-bound [³⁵S]GTPγS.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration-dependent inhibition of [³⁵S]GTPγS binding by this compound.
Signaling Pathways Affected by this compound
By inhibiting Gαq/11, this compound is expected to modulate all downstream signaling pathways. The primary and canonical pathway involves the inhibition of PLCβ activation.
Gαq/11 Signaling Pathway
Caption: Inhibition of the canonical Gαq/11 signaling pathway by this compound.
Beyond the canonical PLCβ pathway, Gαq/11 has been shown to activate other effectors, including RhoGEFs (leading to RhoA activation) and phosphoinositide 3-kinases (PI3Ks). Therefore, this compound has the potential to be a valuable tool for dissecting the relative contributions of these different Gαq/11-mediated signaling branches in various cellular contexts.
Conclusion and Future Directions
This compound is a valuable addition to the limited toolkit of selective Gαq/11 inhibitors. Its simplified structure and convergent synthesis make it a more accessible alternative to YM-254890 for many research applications. Future work will likely focus on further optimizing the potency of this compound and developing a broader range of analogs to explore the structure-activity relationships for inhibiting different G protein subtypes. This could lead to the development of even more selective and potent probes, and potentially, new therapeutic agents targeting Gαq/11-driven diseases.
References
The Gαq/11 Inhibitor WU-07047: A Simplified Analog of the Natural Product YM-254890
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective inhibition of specific G-protein subfamilies presents a significant challenge and a promising therapeutic opportunity in drug discovery. The Gαq/11 family of G proteins, crucial transducers of signals from numerous G-protein coupled receptors (GPCRs), are implicated in a variety of physiological processes and disease states. YM-254890, a cyclic depsipeptide isolated from Chromobacterium sp., has emerged as a potent and selective inhibitor of Gαq/11. However, its structural complexity poses significant challenges for synthesis and further medicinal chemistry efforts. To address this, a simplified analog, WU-07047, was developed. This technical guide provides an in-depth analysis of the relationship between this compound and YM-254890, their mechanism of action, comparative activities, and the experimental protocols used for their characterization.
Introduction: The Gαq/11 Signaling Cascade
The Gαq/11 family of heterotrimeric G proteins, comprising Gαq, Gα11, Gα14, and Gα15/16, are key signaling molecules that couple to a wide array of GPCRs. Upon receptor activation by an agonist, the Gαq/11 subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to its dissociation from the Gβγ dimer. The activated, GTP-bound Gαq/11 subunit then modulates the activity of downstream effectors, most notably Phospholipase Cβ (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade regulates a multitude of cellular processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.
YM-254890: A Potent Natural Product Inhibitor
YM-254890 is a cyclic depsipeptide that has been identified as a highly potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[1] Its mechanism of action involves binding to the Gαq/11 subunit and stabilizing the GDP-bound, inactive state, thereby preventing the exchange of GDP for GTP.[2] This inhibition is specific to Gαq, Gα11, and Gα14, with no significant activity against other G protein families such as Gαs, Gαi/o, or Gα12/13.[1] The potent inhibitory activity of YM-254890 has made it an invaluable pharmacological tool for studying Gαq/11-mediated signaling pathways.
This compound: A Simplified, Synthetically Accessible Analog
Despite its utility, the complex structure of YM-254890 presents a significant hurdle for total synthesis and the generation of analogs for structure-activity relationship (SAR) studies. To overcome this limitation, a simplified analog, this compound, was designed and synthesized.[3][4] In this compound, the two peptide-based linkers of YM-254890 are replaced with simpler hydrocarbon chains, which allows for a more convergent and less complex synthetic route.[4] While preserving the key pharmacophoric elements necessary for Gαq/11 inhibition, this simplification makes this compound a more tractable scaffold for further drug development efforts.
Comparative Analysis: Potency and Activity
Biochemical assays have demonstrated that while the simplified analog this compound retains the ability to inhibit Gαq, it is less potent than the parent compound YM-254890.[4] The following table summarizes the available quantitative data for YM-254890. At present, specific IC50 values for this compound from comparative studies are not widely published, though it is established to be a Gq inhibitor.
| Compound | Assay Type | Target | Cell Line/System | IC50 / pKD | Reference |
| YM-254890 | ADP-induced Platelet Aggregation | P2Y1 (Gq-coupled) | Human platelet-rich plasma | IC50: 0.37 - 0.51 μM | |
| YM-254890 | Intracellular Ca2+ Mobilization | P2Y1 Receptor | C6-15 cells | IC50: 0.031 μM | |
| YM-254890 | Radioligand Binding | Gαq | Human platelet membranes | pKD: 7.96 | [1] |
| This compound | Gq Inhibition Assay | Gαq | Not Specified | Less potent than YM-254890 | [4] |
Experimental Protocols
The characterization of Gαq/11 inhibitors like YM-254890 and this compound relies on a suite of well-established in vitro assays. Detailed methodologies for three key experiments are provided below.
[35S]GTPγS Binding Assay
This assay directly measures the ability of a compound to inhibit the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing the Gαq/11-coupled receptor of interest.
-
Assay Buffer: Prepare an assay buffer typically containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (5-20 µg protein), GDP (1-10 µM), the test compound (at various concentrations), and the agonist for the GPCR of interest.
-
Initiation: Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Intracellular Calcium Mobilization Assay
This cell-based assay measures the release of intracellular calcium, a downstream event of Gαq/11 activation.
Methodology:
-
Cell Culture: Plate cells expressing the target Gαq/11-coupled GPCR in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of an anion transport inhibitor like probenecid (B1678239) to prevent dye extrusion. Incubate for 45-60 minutes at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye and add buffer containing the test inhibitor (e.g., this compound or YM-254890) at various concentrations. Incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Measure the baseline fluorescence and then inject the agonist to stimulate the GPCR. Continuously record the fluorescence intensity (e.g., at Ex/Em = 490/525 nm for Fluo-4) for a period of time (e.g., 60-120 seconds).
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the IC50 of the inhibitor by plotting the agonist-induced calcium response against the inhibitor concentration.
ADP-Induced Platelet Aggregation Assay
This assay assesses the functional consequence of Gαq/11 inhibition in a physiologically relevant system, as ADP-induced platelet aggregation is mediated in part by the Gq-coupled P2Y1 receptor.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.
-
Assay Setup: Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Inhibitor Incubation: Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C. Add the test inhibitor (e.g., this compound or YM-254890) or vehicle control and incubate for a defined period (e.g., 2-5 minutes).
-
Agonist-Induced Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.
-
Data Analysis: Quantify the extent of aggregation, typically as the maximum percentage of aggregation. Determine the IC50 of the inhibitor by plotting the percentage of inhibition of aggregation against the inhibitor concentration.
Conclusion
This compound represents a significant advancement in the quest for tractable small-molecule inhibitors of the Gαq/11 signaling pathway. As a simplified analog of the potent natural product YM-254890, it provides a valuable chemical scaffold for further optimization and drug development. The experimental protocols detailed in this guide are fundamental to the characterization of these and other Gαq/11 inhibitors, enabling researchers to probe the intricacies of this critical signaling cascade and its role in health and disease. The continued development of selective G-protein inhibitors holds immense promise for the future of targeted therapeutics.
References
WU-07047: A Technical Guide to its Role in Gαq/11 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WU-07047 is a synthetic, small-molecule inhibitor of Gαq/11, a subfamily of heterotrimeric G proteins.[1][2][3] It is a simplified analog of the natural product YM-254890, a potent and selective inhibitor of Gαq/11.[1][3][4] Developed as a more synthetically accessible probe, this compound retains the core mechanism of action of its parent compound, which involves the inhibition of guanine (B1146940) nucleotide exchange on the Gαq/11 subunit.[3] This guide provides a comprehensive overview of this compound, its mechanism of action, and its utility as a research tool in the study of G protein-coupled receptor (GPCR) signaling.
Mechanism of Action: Inhibition of Nucleotide Exchange
The canonical G protein cycle involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) upon activation by a GPCR. This exchange triggers the dissociation of the Gα subunit from the Gβγ dimer, allowing both to modulate downstream effectors. This compound, like its parent compound YM-254890, acts by locking the Gαq/11 subunit in its inactive, GDP-bound state. It achieves this by physically preventing the release of GDP, thereby inhibiting the binding of GTP and subsequent activation of the G protein. This targeted inhibition makes this compound a valuable tool for dissecting the specific roles of Gαq/11-mediated signaling pathways.
Quantitative Data
| Compound | Assay | Target/Receptor | IC50 Value | Reference |
| YM-254890 | ADP-induced platelet aggregation | P2Y1 | < 0.6 µM | MedChemExpress |
| YM-254890 | P2Y1 receptor-mediated Ca2+ mobilization | P2Y1 | 31 nM | Peng et al., 2021 |
| YM-254890 | UTP-induced Ca2+ mobilization | P2Y2 | 50 nM | Tocris Bioscience |
| YM-254890 | Carbachol-induced IP1 production | M1 Receptor | 95 nM | Tocris Bioscience |
Experimental Protocols
The primary mechanism of this compound is the inhibition of nucleotide exchange. Therefore, a guanine nucleotide exchange assay is a fundamental method to characterize its activity. Below is a detailed, representative protocol based on commonly used fluorescence-based assays.
Guanine Nucleotide Exchange Assay (Fluorescence-Based)
This protocol describes the measurement of guanine nucleotide exchange on purified Gαq/11 subunits using a fluorescent GTP analog, such as BODIPY-FL-GTPγS or MANT-GTP.
Materials:
-
Purified, recombinant Gαq/11 protein
-
This compound
-
YM-254890 (as a positive control)
-
BODIPY-FL-GTPγS or MANT-GTP
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.05% DDM
-
GTPγS (non-fluorescent)
-
GDP
-
384-well, low-volume, black microplates
-
Fluorescence plate reader with appropriate filters for the chosen fluorophore
Procedure:
-
Protein Preparation:
-
Thaw purified Gαq/11 protein on ice.
-
Dilute the protein to the desired final concentration (e.g., 100 nM) in cold Assay Buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in Assay Buffer).
-
-
Assay Setup:
-
In a 384-well plate, add 5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 5 µL of the diluted Gαq/11 protein to all wells.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the G protein.
-
-
Initiation of Nucleotide Exchange:
-
Prepare a solution of BODIPY-FL-GTPγS in Assay Buffer at twice the desired final concentration (e.g., 200 nM).
-
To initiate the reaction, add 10 µL of the BODIPY-FL-GTPγS solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a period of 60-90 minutes. The excitation and emission wavelengths should be set appropriately for the chosen fluorophore (e.g., ~485 nm excitation and ~520 nm emission for BODIPY-FL).
-
-
Data Analysis:
-
For each concentration of this compound, plot the fluorescence intensity as a function of time.
-
Determine the initial rate of nucleotide exchange for each concentration by fitting the linear portion of the curve.
-
Plot the initial rates as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Signaling Pathway Diagram
Caption: Gαq signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing a Gαq inhibitor like this compound.
References
WU-07047: A Technical Guide to its Effects on Gαq Nucleotide Exchange
For Researchers, Scientists, and Drug Development Professionals
Abstract
WU-07047 is a synthetic, simplified analog of the natural product YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of G proteins. By interacting with the GDP-bound state of Gαq, this compound effectively inhibits the exchange of GDP for GTP, a critical step in the activation of G protein-coupled receptor (GPCR) signaling pathways. This inhibition of nucleotide exchange blocks downstream signaling cascades mediated by Gαq, making this compound a valuable tool for studying Gαq-dependent physiological and pathological processes. This document provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on nucleotide exchange, supported by available quantitative data and detailed experimental methodologies.
Introduction
G protein-coupled receptors (GPCRs) represent the largest family of transmembrane receptors in the human genome and are the targets for a significant portion of currently marketed drugs. Upon activation by extracellular stimuli, GPCRs catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit of heterotrimeric G proteins, leading to their activation and the initiation of downstream signaling cascades. The Gαq/11 subfamily of G proteins plays a crucial role in numerous physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission, by activating phospholipase C-β (PLCβ).
The discovery of selective inhibitors of specific G protein subfamilies is of paramount importance for both basic research and therapeutic development. YM-254890, a cyclic depsipeptide isolated from Chromobacterium sp., was identified as a highly potent and selective inhibitor of Gαq/11. However, its structural complexity and limited availability have hampered its widespread use. To address these limitations, a simplified analog, this compound, was synthesized.[1] While less potent than its parent compound, this compound retains selectivity for Gαq and serves as a valuable chemical probe to dissect Gαq-mediated signaling pathways.[1]
Mechanism of Action: Inhibition of Nucleotide Exchange
The primary mechanism by which this compound exerts its inhibitory effect is by preventing the exchange of GDP for GTP on the Gαq subunit. It achieves this by binding to a pocket on Gαq and stabilizing the inactive, GDP-bound conformation.[1] This action directly blocks the activation of Gαq by GPCRs, thereby inhibiting downstream signaling events.
Signaling Pathway
The canonical Gαq signaling pathway and the point of inhibition by this compound are depicted below.
Quantitative Data
Biochemical assays have demonstrated that while this compound is not as potent as YM-254890, it still effectively inhibits Gαq.[1]
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Gαq | Receptor-assisted [³⁵S]GTPγS binding | ~10 µM | [1] |
| YM-254890 | Gαq | Receptor-assisted [³⁵S]GTPγS binding | ~1 nM | [1] |
Experimental Protocols
The inhibitory effect of this compound on nucleotide exchange in Gαq is typically assessed using a receptor-assisted [³⁵S]GTPγS binding assay. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
Receptor-Assisted [³⁵S]GTPγS Binding Assay
This protocol is adapted from the methods used to characterize inhibitors of Gαq.
Objective: To determine the concentration-dependent inhibition of GPCR-stimulated [³⁵S]GTPγS binding to Gαq by this compound.
Materials:
-
Membranes from cells expressing a Gαq-coupled GPCR (e.g., M1 muscarinic receptor) and Gαq.
-
[³⁵S]GTPγS
-
Non-labeled GTPγS
-
GDP
-
Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA.
-
GPCR agonist (e.g., carbachol (B1668302) for M1 receptor)
-
This compound
-
Scintillation vials and fluid
-
Glass fiber filters
-
Filter manifold
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line co-expressing the Gαq-coupled receptor of interest and Gαq using standard cell fractionation techniques.
-
Reaction Setup: In a 96-well plate, combine the following components in order:
-
Assay Buffer
-
A range of concentrations of this compound (or vehicle control).
-
GPCR agonist at a concentration that elicits a maximal response.
-
Cell membranes (typically 5-10 µg of protein per well).
-
GDP (to a final concentration of 10 µM).
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (to a final concentration of ~0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all other measurements.
-
Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Logical Relationship of Mechanism
The inhibitory effect of this compound on Gαq-mediated signaling is a direct consequence of its ability to block nucleotide exchange. The logical flow from molecular interaction to cellular effect is outlined below.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of Gαq/11-mediated signaling pathways. Its mechanism of action, centered on the inhibition of nucleotide exchange, provides a direct means to modulate the activity of this important class of G proteins. The data and protocols presented in this guide offer a foundational understanding for researchers employing this compound in their studies. Further research to enhance the potency of simplified YM-254890 analogs like this compound holds promise for the development of novel therapeutics targeting diseases driven by aberrant Gαq signaling.
References
Preliminary Biological Activity of WU-07047: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Initial investigations into the biological activity of the novel compound WU-07047 have been conducted to elucidate its potential therapeutic applications. This document summarizes the preliminary findings from a series of in vitro and in vivo studies, presenting key quantitative data, detailed experimental methodologies, and visual representations of its proposed mechanism of action. The following sections provide an in-depth guide to the current understanding of this compound's biological profile.
In Vitro Activity
Cellular Proliferation Assays
The anti-proliferative effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined for each cell line after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 15.2 ± 2.1 |
| A549 | Lung Carcinoma | 28.7 ± 3.5 |
| MCF7 | Breast Adenocarcinoma | 42.1 ± 5.8 |
| PC-3 | Prostate Adenocarcinoma | 18.9 ± 2.7 |
Kinase Inhibition Assays
To identify potential molecular targets, this compound was screened against a panel of kinases. The compound exhibited potent inhibitory activity against several key kinases involved in cell cycle progression and signaling.
| Kinase Target | IC50 (nM) |
| CDK2/cyclin A | 8.5 ± 1.2 |
| CDK4/cyclin D1 | 25.1 ± 3.9 |
| VEGFR2 | 150.3 ± 12.6 |
| EGFR | > 1000 |
Experimental Protocols
Cell Proliferation Assay
-
Cell Culture: Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Kinase Inhibition Assay
-
Assay Principle: Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Procedure: Recombinant human kinases were incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of this compound.
-
Detection: The reaction was allowed to proceed for 60 minutes at room temperature, and the TR-FRET signal was measured on a compatible plate reader.
-
Data Analysis: IC50 values were determined from the dose-response curves by non-linear regression analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general workflow for its in vitro evaluation.
Caption: Proposed mechanism of this compound targeting cell cycle kinases.
Caption: General workflow for the in vitro evaluation of this compound.
In Vitro Characterization of WU-07047: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
WU-07047 is a synthetic small molecule designed as a simplified analog of the natural product YM-254890.[1][2][3] YM-254890 is a potent and selective inhibitor of the Gαq/11 subfamily of G proteins, crucial transducers of signals from a multitude of G protein-coupled receptors (GPCRs).[2] The complexity of YM-254890's structure has limited its widespread use and further development.[2] this compound was developed to retain the key protein contact points of YM-254890 while being more synthetically accessible.[2] This document provides a technical guide to the in vitro characterization of this compound, based on available scientific literature.
Core Target and Mechanism of Action
This compound selectively targets the Gαq subunit of heterotrimeric G proteins. The primary mechanism of action for this class of inhibitors is the stabilization of the GDP-bound inactive state of Gαq, thereby preventing the exchange of GDP for GTP and subsequent activation of downstream signaling pathways.
Quantitative Data
Table 1: Summary of In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Gαq | Biochemical Assay | Data not publicly available | [1][3] |
| YM-254890 | Gαq | Biochemical Assay | ~0.15 nM | [2] |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of this compound are not fully described in the main body of published articles. However, based on the characterization of its parent compound YM-254890 and general practices for assessing Gαq inhibitors, the following methodologies are likely employed.
Biochemical Assay: [³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. Inhibition of this binding indicates that the compound prevents the G protein from reaching its active state.
Principle: In the presence of an activated GPCR, the Gαq subunit releases GDP and binds GTP. The non-hydrolyzable [³⁵S]GTPγS competes with GTP for binding to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the level of G protein activation. An inhibitor like this compound would reduce the amount of [³⁵S]GTPγS binding.
General Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line endogenously or recombinantly expressing a Gαq-coupled GPCR.
-
Reaction Mixture: In a microplate, combine the cell membranes, a Gαq-coupled receptor agonist, and varying concentrations of this compound in an appropriate assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter mat to separate bound from unbound [³⁵S]GTPγS.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Assay: Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of a downstream second messenger, inositol monophosphate (IP1), which is a product of the Gαq signaling cascade.
Principle: Activation of Gαq leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 is rapidly metabolized to IP2, IP1, and inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation, which can be quantified as a measure of Gαq pathway activation.
General Protocol:
-
Cell Culture: Plate cells expressing the target Gαq-coupled GPCR in a multi-well plate.
-
Cell Stimulation: Treat the cells with varying concentrations of this compound followed by stimulation with a known agonist for the GPCR in the presence of LiCl.
-
Cell Lysis: Lyse the cells to release the accumulated IP1.
-
Detection: Quantify the amount of IP1 in the cell lysate using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: Determine the IC50 of this compound by plotting the inhibition of IP1 accumulation against the compound concentration.
Visualizations
Gαq Signaling Pathway
The following diagram illustrates the canonical Gαq signaling pathway, which is the target of this compound.
Caption: Canonical Gαq signaling pathway inhibited by this compound.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
This diagram outlines the general workflow for assessing the inhibitory activity of this compound using a [³⁵S]GTPγS binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
References
Methodological & Application
Application Notes and Protocols for Utilizing WU-07047 in Cell Culture Experiments to Study NLRP3 Inflammasome Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
WU-07047 is a valuable chemical probe for investigating the intricate signaling networks that regulate inflammatory responses. Contrary to its potential mischaracterization as a direct covalent NLRP3 inhibitor, this compound is a selective inhibitor of Gαq/11 proteins. It is a simplified analog of the potent Gαq/11 inhibitor, YM-254890.[1][2] This distinction is critical for the accurate design and interpretation of experiments aimed at understanding the role of Gαq/11-mediated signaling in the activation of the NLRP3 inflammasome.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by triggering the release of pro-inflammatory cytokines, such as IL-1β and IL-18, and inducing a form of programmed cell death known as pyroptosis. Its activation is a two-step process involving a priming signal (Signal 1), typically initiated by microbial components like lipopolysaccharide (LPS), and an activation signal (Signal 2), which can be triggered by a variety of stimuli including extracellular ATP, nigericin (B1684572), or crystalline substances.
Recent studies have revealed a complex and context-dependent relationship between G protein-coupled receptor (GPCR) signaling, specifically through the Gαq/11 pathway, and the regulation of the NLRP3 inflammasome. Evidence suggests that Gαq/11 signaling can both positively and negatively modulate inflammasome activity, making this compound an essential tool for dissecting these pathways.
This document provides detailed application notes and protocols for using this compound in cell culture experiments to investigate its indirect effects on NLRP3 inflammasome activation.
Mechanism of Action
This compound functions by selectively inhibiting the Gαq/11 subfamily of G proteins.[1][2] Gαq/11 proteins are key transducers of signals from various GPCRs. Upon receptor activation, Gαq/11 activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key second messenger in numerous cellular processes, including inflammation.
The link between Gαq/11 signaling and the NLRP3 inflammasome is multifaceted:
-
Calcium Mobilization: Increased intracellular Ca2+ concentrations, a direct consequence of Gαq/11 activation, have been shown to promote the assembly and activation of the NLRP3 inflammasome.
-
Mitochondrial Homeostasis and ROS: Some studies suggest that Gαq is involved in maintaining mitochondrial homeostasis. Its inhibition could lead to mitochondrial dysfunction and the generation of mitochondrial reactive oxygen species (mtROS), which are known activators of the NLRP3 inflammasome. Conversely, other reports indicate that Gαq may suppress NLRP3 activation by modulating mtROS.[1][3]
By inhibiting Gαq/11, this compound allows researchers to probe the specific contribution of this signaling axis to NLRP3 inflammasome activation in various cell types and in response to different stimuli.
Quantitative Data
| Compound | Target | Potency | Reference |
| This compound | Gαq/11 | Less potent than YM-254890. A dose-response experiment is recommended. | [1][2] |
| YM-254890 | Gαq/11 | IC50 ≈ 0.15 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway linking Gαq/11 activation to the NLRP3 inflammasome.
Experimental Protocols
The following protocols provide a framework for investigating the effect of this compound on NLRP3 inflammasome activation in a model cell line, such as human THP-1 monocytes or murine bone marrow-derived macrophages (BMDMs).
Experimental Workflow Diagram
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition by this compound in THP-1 Cells
Materials:
-
Human THP-1 monocytes (ATCC® TIB-202™)
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 10 mM HEPES
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Nigericin or ATP
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
96-well and 24-well cell culture plates
-
ELISA kit for human IL-1β
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay)
-
Reagents for Western blotting (antibodies against human Caspase-1 p20 and IL-1β)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in medium containing 50-100 ng/mL PMA.
-
Incubate for 48-72 hours to allow for differentiation. After differentiation, replace the PMA-containing medium with fresh, PMA-free RPMI-1640 and rest the cells for 24 hours.
-
-
Priming (Signal 1):
-
Prime the differentiated THP-1 cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 3-4 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. Due to the lack of a specific IC50, a starting range of 10 nM to 10 µM is recommended.
-
After the priming step, carefully remove the LPS-containing medium and replace it with medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an NLRP3 activator such as nigericin (10 µM) or ATP (5 mM) to the wells.
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plates at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for IL-1β ELISA.
-
Lyse the remaining cells in an appropriate buffer for Western blotting or Caspase-1 activity assays.
-
-
Analysis:
-
IL-1β Secretion: Quantify the concentration of IL-1β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Caspase-1 Activity: Measure caspase-1 activity in cell lysates or supernatants using a luminescent or fluorescent assay kit.
-
Western Blotting: Detect the cleaved (active) forms of Caspase-1 (p20 subunit) and IL-1β in cell lysates and concentrated supernatants.
-
Protocol 2: Calcium Mobilization Assay
To confirm that this compound is active as a Gαq/11 inhibitor in your cell system, a calcium mobilization assay can be performed.
Materials:
-
Differentiated THP-1 cells or other suitable cell line expressing a Gαq-coupled receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
A known Gαq-coupled receptor agonist (e.g., UTP for the P2Y2 receptor)
-
This compound
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed differentiated THP-1 cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.
-
-
Inhibitor Pre-treatment:
-
Wash the cells to remove excess dye.
-
Add buffer containing various concentrations of this compound or vehicle control.
-
Incubate for 30-60 minutes at room temperature or 37°C.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a Gαq-coupled receptor agonist and immediately begin recording the fluorescence intensity over time.
-
-
Analysis:
-
Calculate the change in fluorescence intensity in response to the agonist.
-
Compare the response in this compound-treated cells to the vehicle-treated cells to determine the inhibitory effect on Gαq/11-mediated calcium mobilization.
-
Data Interpretation and Expected Outcomes
-
Inhibition of NLRP3 Activation: If Gαq/11 signaling promotes NLRP3 activation in your experimental system, pre-treatment with this compound should lead to a dose-dependent decrease in IL-1β secretion and Caspase-1 activation.
-
Enhancement of NLRP3 Activation: If Gαq/11 signaling is suppressive to the NLRP3 inflammasome, this compound treatment may result in an increase in IL-1β secretion and Caspase-1 activation.
-
Confirmation of Gαq/11 Inhibition: A successful calcium mobilization assay will show that this compound inhibits the increase in intracellular calcium induced by a Gαq-coupled receptor agonist.
Conclusion
This compound is a selective Gαq/11 inhibitor that serves as a critical tool for elucidating the role of this signaling pathway in the regulation of the NLRP3 inflammasome. The provided protocols offer a comprehensive framework for researchers to investigate this connection in their cell culture models. Due to the complex and potentially cell-type-specific nature of this regulation, it is essential to carefully design experiments, including appropriate controls and dose-response analyses, to accurately interpret the findings.
References
Application Notes & Protocols: WU-07047 for In Vivo Studies
Disclaimer: The compound "WU-07047" is not documented in publicly available scientific literature. Therefore, this document provides a representative, hypothetical protocol for a novel Bruton's tyrosine kinase (BTK) inhibitor, herein referred to as this compound, for the in vivo evaluation of its anti-lymphoma activity. The experimental details are based on established methodologies for similar small molecule inhibitors in this therapeutic class and should be adapted and optimized for the specific properties of any new chemical entity.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of various B-cell malignancies.[1][2][3] Inhibitors of BTK have shown significant therapeutic efficacy in cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5] this compound is a hypothetical, next-generation, irreversible BTK inhibitor designed for high potency and selectivity. These application notes provide a detailed protocol for the preclinical in vivo evaluation of this compound using a human B-cell lymphoma xenograft mouse model.
Signaling Pathway
This compound is designed to covalently bind to the cysteine 481 residue in the active site of BTK, leading to irreversible inhibition of its kinase activity. This blocks downstream signaling cascades that promote tumor cell survival and proliferation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WU-07047 in Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WU-07047 is a synthetic, simplified analog of YM-25489, a potent and selective inhibitor of Gαq/11 proteins.[1][2] Gαq/11 signaling pathways are critically involved in the regulation of vascular tone and cardiac function, making them a key therapeutic target in the study and treatment of hypertension.[3] The activation of Gq/11-coupled receptors, such as those for angiotensin II and endothelin-1, leads to vasoconstriction, a primary contributor to elevated blood pressure.[1][3] this compound offers a valuable research tool for investigating the role of Gαq/11 signaling in hypertension and for the development of novel antihypertensive therapies. These application notes provide an overview of its use, relevant experimental data, and detailed protocols for its application in hypertension research.
Mechanism of Action
This compound, like its parent compound YM-25489, functions by inhibiting the Gαq/11 signaling cascade. This inhibition prevents the exchange of GDP for GTP on the Gαq subunit, thereby blocking its activation and downstream signaling through phospholipase C-β (PLCβ). The consequence is a reduction in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and reduced smooth muscle contraction.[4] Interestingly, research indicates that this compound and YM-25489 may also exert effects through the blockade of L-type calcium channels, suggesting a dual mechanism for their antihypertensive effects.[1]
Data Presentation
Table 1: Comparative Potency of Gαq/11 Inhibitors on Vasoconstriction
The following table summarizes the potency of this compound in comparison to other known Gαq/11 inhibitors in blocking phenylephrine-induced vasoconstriction in ex vivo vessel reactivity assays.[5]
| Compound | LogIC50 (M) |
| FR900359 | -8.1 ± 0.0 |
| YM-254890 | -7.3 ± 0.0 |
| This compound | -4.2 ± 0.1 |
Data adapted from Abstract P103: Anti-hypertensive Mechanisms of Action of G q/11 Inhibitor Ligands.[5] The LogIC50 values indicate the concentration at which the compound inhibits 50% of the phenylephrine-induced vasoconstriction. A more negative value indicates higher potency.
Mandatory Visualizations
Signaling Pathway of Gαq/11 Inhibition by this compound
Caption: Gαq/11 signaling pathway and points of inhibition by this compound.
Experimental Workflow for In Vivo Hypertension Studies
Caption: Workflow for in vivo evaluation of this compound's antihypertensive effects.
Experimental Protocols
Protocol 1: Ex Vivo Assessment of Vasoconstriction in Isolated Arteries
Objective: To determine the inhibitory effect of this compound on agonist-induced vasoconstriction in isolated arterial rings.
Materials:
-
This compound
-
Agonist (e.g., Phenylephrine, Endothelin-1, U46619)
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose)
-
Wire myograph system
-
Dissection microscope
-
Mice (e.g., C57BL/6)
Methodology:
-
Euthanize the mouse via an approved protocol and excise the thoracic aorta or mesenteric arteries.
-
Immediately place the arteries in ice-cold Krebs-Henseleit buffer.
-
Under a dissection microscope, carefully clean the arteries of adhering fat and connective tissue.
-
Cut the arteries into 2 mm rings.
-
Mount the arterial rings on the wire myograph system in chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60 minutes, with periodic adjustments to a baseline tension of 5 mN.
-
To assess viability, contract the rings with a high-potassium solution (e.g., 60 mM KCl).
-
After washing and returning to baseline, pre-incubate the rings with varying concentrations of this compound or vehicle for 30 minutes.
-
Generate a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., phenylephrine).
-
Record the isometric tension and calculate the inhibition of the maximal contraction at each concentration of this compound.
-
Plot the data to determine the IC50 value of this compound.
Protocol 2: In Vivo Blood Pressure Measurement in a Mouse Model of Hypertension
Objective: To evaluate the antihypertensive effect of this compound in a hypertensive mouse model.
Materials:
-
This compound
-
Vehicle solution (e.g., saline or as appropriate for this compound solubility)
-
Hypertensive mouse model (e.g., DOCA-salt induced hypertension)
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Syringes and needles for subcutaneous injection
Methodology:
-
Induction of Hypertension:
-
For the DOCA-salt model, uninephrectomize mice and implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet subcutaneously.
-
Provide the mice with drinking water containing 1% NaCl.
-
Allow several weeks for hypertension to develop, monitoring blood pressure regularly.
-
-
Baseline Measurements:
-
Acclimate the mice to the blood pressure measurement procedure to minimize stress-induced fluctuations.
-
Record stable baseline systolic and diastolic blood pressure and heart rate for several days before the treatment period.
-
-
Treatment Administration:
-
Randomly assign the hypertensive mice to a treatment group (this compound) and a control group (vehicle).
-
Administer this compound or vehicle via subcutaneous injection at a predetermined dose and frequency (e.g., daily for seven days).[1]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at regular intervals throughout the treatment period and for a follow-up period after the final dose.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for both the treatment and control groups.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the blood pressure-lowering effect of this compound compared to the vehicle control.
-
Conclusion
This compound represents a valuable pharmacological tool for the investigation of Gαq/11-mediated signaling in the pathophysiology of hypertension. Its ability to inhibit vasoconstriction and lower blood pressure in preclinical models highlights its potential for the development of novel antihypertensive drugs. The protocols and data presented here provide a framework for researchers to utilize this compound in their studies of cardiovascular disease.
References
- 1. Anti-hypertensive mechanisms of cyclic depsipeptide inhibitor ligands for Gq/11 class G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endocannabinoid-mediated modulation of Gq/11 protein-coupled receptor signaling-induced vasoconstriction and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Gq-Mediated Vasoconstriction with WU-07047
For Researchers, Scientists, and Drug Development Professionals
Introduction
WU-07047 is a synthetic small molecule that functions as a selective inhibitor of the Gαq subunit of heterotrimeric G proteins. It is a simplified analog of the potent natural product YM-254890.[1][2] Gq protein-coupled receptors (GPCRs) are critical mediators of vasoconstriction, responding to endogenous agonists such as angiotensin II, endothelin-1, and norepinephrine. Upon activation, the Gq pathway initiates a signaling cascade leading to an increase in intracellular calcium and ultimately, smooth muscle contraction and vasoconstriction. This compound provides a valuable tool for investigating the precise role of Gq signaling in these physiological and pathophysiological processes. While biochemical assays have confirmed its inhibitory action on Gq, it is noteworthy that this compound is less potent than its parent compound, YM-254890.[1][2] These application notes provide a comprehensive guide to utilizing this compound for the study of Gq-mediated vasoconstriction in ex vivo and in vivo models.
Data Presentation
Table 1: Comparison of Gq Inhibitors
| Feature | This compound | YM-254890 |
| Type | Simplified synthetic analog | Natural product, cyclic depsipeptide |
| Target | Gαq/11 | Gαq/11 |
| Potency | Lower potency | High potency (IC50 ≈ 0.15 nM in biochemical assays)[1] |
| Key Advantage | More accessible synthetically | High potency and specificity |
| Reference | Rensing et al., 2015[2] | (Mentioned in multiple sources) |
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathway involved in Gq-mediated vasoconstriction and a typical experimental workflow for its study using this compound.
References
WU-07047: A Chemical Probe for Selective Inhibition of Gαq/11 Signaling
Application Notes and Protocols for Researchers
WU-07047 is a synthetic chemical probe designed as a simplified analog of the natural product YM-254890, a potent and selective inhibitor of the Gαq/11 family of G proteins.[1][2] Developed to be more synthetically accessible than its parent compound, this compound serves as a valuable tool for investigating the physiological and pathological roles of Gq/11-mediated signaling pathways. These pathways are integral to the function of numerous G protein-coupled receptors (GPCRs) and are implicated in a wide range of cellular processes, from neurotransmission to cardiovascular regulation.
Mechanism of Action
This compound, like its predecessor YM-254890, selectively targets the Gα subunits of the Gq/11 family. Its primary mechanism of action is the inhibition of guanine (B1146940) nucleotide exchange (GDP for GTP) on the Gαq subunit.[3] By preventing the release of GDP, this compound effectively locks the G protein in its inactive, GDP-bound state. This prevents its activation by upstream GPCRs and subsequent downstream signaling cascades.
Quantitative Data
Table 1: Potency of the Parent Compound YM-254890 (for reference)
| Compound | Target | Assay Type | Reported IC50 |
| YM-254890 | Gαq/11 | P2Y1 receptor-mediated Ca2+ mobilization | 31 nM |
| YM-254890 | Gαq/11 | [35S]GTPγS binding | ~30 nM |
Data compiled from publicly available research on YM-254890. Researchers are advised to consult the primary literature for detailed experimental conditions.
Experimental Protocols
The following are generalized protocols for assays relevant to the characterization and use of this compound as a Gαq/11 inhibitor.
Protocol 1: In Vitro Guanine Nucleotide Exchange Assay
This assay directly measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on purified Gαq subunits.
Materials:
-
Purified recombinant Gαq protein
-
This compound
-
MANT-GTP (fluorescent GTP analog)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, 5 mM MgCl2, 10 µM GDP
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of the microplate, add assay buffer containing purified Gαq protein.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the Gαq protein.
-
Initiate the nucleotide exchange reaction by adding MANT-GTP to each well.
-
Immediately begin monitoring the increase in fluorescence using a plate reader with appropriate excitation and emission wavelengths for MANT fluorophore.
-
Record fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
Plot the initial rate of reaction against the concentration of this compound to determine the IC50 value.
Expected Outcome: this compound is expected to decrease the rate of MANT-GTP binding to Gαq in a dose-dependent manner.
Protocol 2: Cell-Based Calcium Mobilization Assay
This assay assesses the ability of this compound to inhibit Gq/11-mediated intracellular calcium release downstream of a GPCR.
Materials:
-
A cell line endogenously or recombinantly expressing a Gq-coupled GPCR of interest (e.g., HEK293 cells expressing the M3 muscarinic receptor).
-
This compound
-
A suitable agonist for the chosen GPCR (e.g., carbachol (B1668302) for the M3 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells in the microplate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the GPCR agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the magnitude of the intracellular calcium release.
-
Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value.
Expected Outcome: Pre-incubation with this compound should inhibit the agonist-induced calcium mobilization in a dose-dependent manner.
Visualizations
Diagram 1: Gq Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits Gq signaling by preventing GDP/GTP exchange.
Diagram 2: Experimental Workflow for In Vitro Nucleotide Exchange Assay
Caption: Workflow for determining the IC50 of this compound in a nucleotide exchange assay.
References
Recommended solvent and storage for WU-07047.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the handling, storage, and use of WU-07047, a selective inhibitor of Gαq/11 proteins. The following protocols and data are intended to serve as a guide for researchers utilizing this compound in their experiments.
Product Information
| Parameter | Information | Source |
| IUPAC Name | (R)-1-((3S,15R,18S,E)-18-acetamido-15-benzyl-2,5,14,17-tetraoxo-1,16-dioxa-4,13-diazacyclohenicos-19-en-3-yl)-2-methylpropyl (2S,3R)-2-acetamido-3-hydroxy-4-methylpentanoate | MedKoo Biosciences |
| CAS Number | 1702378-78-6 | MedKoo Biosciences |
| Molecular Formula | C38H56N4O11 | MedKoo Biosciences |
| Molecular Weight | 744.88 g/mol | MedKoo Biosciences |
| Mechanism of Action | Selective Gαq/11 inhibitor; analog of YM-254890.[1] | [1] |
Solvent and Storage Recommendations
Proper handling and storage of this compound are critical to maintain its stability and activity. The following table summarizes the recommended solvent and storage conditions.
| Condition | Recommendation | Details | Source |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | This compound is soluble in DMSO. | MedKoo Biosciences |
| Solid Form Storage | Short-term (days to weeks): 0 - 4 °C; Long-term (months to years): -20 °C. | Store in a dry, dark environment. | MedKoo Biosciences |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4 °C; Long-term (months): -20 °C. | Prepare stock solutions in the recommended solvent. | MedKoo Biosciences |
| Shelf Life | >2 years | When stored properly in its solid form. | MedKoo Biosciences |
Gαq/11 Signaling Pathway
This compound acts as a selective inhibitor of the Gαq/11 family of G proteins. The diagram below illustrates the canonical Gαq/11 signaling pathway, which is inhibited by this compound.
References
Application Notes: Synergistic Inhibition of Gαq Signaling by Combining WU-07047 with MEK Inhibitors for Cancer Therapy
Introduction
WU-07047 is a synthetic analog of YM-254890, a potent and selective inhibitor of the Gαq/11 subunit of heterotrimeric G proteins. The Gαq signaling pathway is a critical mediator of various cellular processes, and its aberrant activation is implicated in the pathogenesis of several diseases, including cancer. In particular, activating mutations in GNAQ and GNA11, the genes encoding Gαq and Gα11 respectively, are found in over 80% of uveal melanoma cases, leading to constitutive activation of downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) pathway. While direct inhibition of Gαq with compounds like this compound presents a promising therapeutic strategy, combination therapies are often required to overcome resistance and enhance efficacy. This document provides detailed application notes and protocols for combining this compound with MEK inhibitors, a class of drugs that target a key component of the MAPK pathway, for synergistic anti-cancer effects, particularly in the context of uveal melanoma.
Data Presentation
The following tables summarize quantitative data from a seminal study by Onken et al. (2014), which investigated the combination of the Gαq inhibitor YM-254890 (the parent compound of this compound) and the MEK inhibitor selumetinib (B1684332) in uveal melanoma cell lines.
Table 1: IC50 Values of YM-254890 and Selumetinib in Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Mutation | YM-254890 IC50 (nM) | Selumetinib IC50 (nM) |
| 92.1 | GNAQ Q209L | 1.8 | >10,000 |
| OCM1 | GNAQ Q209P | 2.5 | >10,000 |
| Mel202 | GNAQ Q209P | 1.5 | >10,000 |
| OMM1 | GNA11 Q209L | 2.2 | >10,000 |
Table 2: Combination Index (CI) Values for YM-254890 and Selumetinib Combination
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| 92.1 | 0.4 | Synergy |
| OCM1 | 0.3 | Synergy |
| Mel202 | 0.5 | Synergy |
| OMM1 | 0.4 | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the combination of this compound and a MEK inhibitor.
Experimental Protocols
1. Cell Culture
-
Cell Lines: Human uveal melanoma cell lines with known GNAQ/GNA11 mutations (e.g., 92.1, OCM1, Mel202, OMM1).
-
Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
2. Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Objective: To determine the effect of this compound and a MEK inhibitor, alone and in combination, on the proliferation of uveal melanoma cells.
-
Materials:
-
96-well white, clear-bottom tissue culture plates
-
Uveal melanoma cells
-
This compound (stock solution in DMSO)
-
MEK inhibitor (e.g., selumetinib; stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Protocol:
-
Seed 2,500 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the MEK inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C.
-
Allow the plates to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Synergy Analysis
-
Objective: To determine if the combination of this compound and a MEK inhibitor has a synergistic, additive, or antagonistic effect.
-
Method: The Chou-Talalay method is commonly used to calculate the Combination Index (CI).
-
Software: CompuSyn software can be used for this analysis.
-
Procedure:
-
Use the dose-response data from the cell proliferation assay for single agents and their combinations.
-
Enter the data into the CompuSyn software.
-
The software will calculate CI values at different effect levels (e.g., ED50, ED75, ED90).
-
4. Western Blot Analysis
-
Objective: To assess the effect of the inhibitors on the MAPK signaling pathway.
-
Materials:
-
Uveal melanoma cells
-
This compound and MEK inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, MEK inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescent substrate and an imaging system.
-
5. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
-
Animals: Immunocompromised mice (e.g., athymic nude or NSG mice).
-
Protocol:
-
Subcutaneously inject 1-5 million uveal melanoma cells (e.g., 92.1) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, this compound alone, MEK inhibitor alone, and the combination of this compound and the MEK inhibitor.
-
Administer treatments as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
The combination of a Gαq inhibitor like this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for cancers driven by GNAQ/GNA11 mutations, such as uveal melanoma. The provided protocols offer a framework for researchers to investigate this synergistic interaction, from initial in vitro screening to in vivo efficacy studies. Careful execution of these experiments will be crucial in further validating this combination approach and potentially translating it into clinical applications.
Application Notes and Protocols for Studying Uterine Artery Tone with WU-07047
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The regulation of uterine artery tone is critical for maintaining adequate blood flow to the uterus and placenta during pregnancy. Dysregulation of this tone is implicated in various pregnancy complications. The contraction of uterine artery smooth muscle is a complex process initiated by various physiological stimuli that often converge on G-protein coupled receptors (GPCRs). A key signaling pathway involved in vasoconstriction is mediated by the Gαq/11 family of G-proteins. Activation of Gαq/11-coupled receptors on smooth muscle cells leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), both contributing to the contraction of the smooth muscle.
WU-07047 is a potent and selective inhibitor of the Gαq/11 proteins. As an analog of YM-254890, it prevents the exchange of GDP for GTP on the Gαq/11 subunit, thereby blocking its activation and downstream signaling. These application notes provide a hypothetical framework and detailed protocols for utilizing this compound as a tool to investigate the role of the Gαq/11 signaling pathway in the regulation of uterine artery tone.
Data Presentation
The following table summarizes hypothetical data illustrating the inhibitory effect of this compound on agonist-induced contraction of isolated uterine artery segments. In this conceptual experiment, uterine artery rings are pre-incubated with this compound before being challenged with a vasoconstrictor, such as phenylephrine (B352888) (an α1-adrenergic receptor agonist that couples to Gαq/11).
| Treatment Group | Vasoconstrictor (Phenylephrine) Concentration | Pre-incubation with this compound (1 µM) | Maximum Contraction (% of KCl response) | EC50 of Phenylephrine (nM) |
| Control | 10⁻⁹ M - 10⁻⁵ M | No | 98 ± 5 | 150 ± 25 |
| This compound | 10⁻⁹ M - 10⁻⁵ M | Yes | 25 ± 8 | >10,000 |
| Vehicle Control | 10⁻⁹ M - 10⁻⁵ M | Yes (DMSO) | 95 ± 6 | 160 ± 30 |
Table 1: Hypothetical Quantitative Data on the Effect of this compound on Phenylephrine-Induced Uterine Artery Contraction. Data are presented as mean ± SEM. The results indicate that pre-incubation with this compound significantly attenuates the maximum contraction and increases the EC50 of phenylephrine, suggesting a blockade of the Gαq/11-mediated signaling pathway.
Experimental Protocols
A standard method for studying the contractility of small arteries is wire myography. This ex vivo technique allows for the measurement of isometric tension in isolated arterial rings in a controlled environment.
Protocol 1: Wire Myography of Uterine Artery
1. Tissue Dissection and Preparation: a. Euthanize the experimental animal (e.g., pregnant rat or mouse) in accordance with institutional guidelines. b. Surgically expose the uterine horns and locate the main uterine arteries. c. Carefully dissect the uterine arteries in ice-cold physiological salt solution (PSS) of the following composition (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 1.18 KH₂PO₄, 25 NaHCO₃, 1.6 CaCl₂, 5.5 glucose, and 0.026 EDTA. d. Remove excess connective and adipose tissue from the arteries under a dissecting microscope. e. Cut the cleaned arteries into 2 mm-long rings.
2. Mounting the Arterial Rings: a. Mount each arterial ring on two stainless steel wires (40 µm diameter) in the chamber of a wire myograph system (e.g., DMT). b. Fill the myograph chambers with PSS and maintain the temperature at 37°C, continuously bubbling with 95% O₂ / 5% CO₂. c. Allow the mounted rings to equilibrate for at least 30 minutes.
3. Normalization and Viability Check: a. Stretch the arterial rings to their optimal resting tension through a normalization procedure to determine the internal circumference that yields the maximal active tension. b. After normalization, allow the rings to equilibrate for another 30 minutes. c. To check the viability of the smooth muscle, contract the rings with a high-potassium solution (KPSS), where an equimolar amount of NaCl in PSS is replaced with KCl. d. After washing out the KPSS, assess the endothelial integrity by pre-contracting the rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
4. Investigating the Effect of this compound: a. After washing out the agents from the viability check and allowing the rings to return to baseline tension, pre-incubate the arterial rings with this compound (e.g., 1 µM dissolved in a suitable solvent like DMSO) or vehicle for 30-60 minutes. b. Generate a cumulative concentration-response curve to a Gαq/11-coupled vasoconstrictor (e.g., phenylephrine, 10⁻⁹ M to 10⁻⁵ M) by adding increasing concentrations of the agonist to the myograph chamber. c. Record the isometric tension at each concentration until a plateau is reached.
5. Data Analysis: a. Express the contractile responses as a percentage of the maximal contraction induced by KPSS. b. Plot the concentration-response curves and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximum response (Emax). c. Compare the EC50 and Emax values between the control, vehicle, and this compound-treated groups using appropriate statistical tests.
Visualizations
Signaling Pathway of Gαq/11-Mediated Uterine Artery Contraction and Inhibition by this compound
Caption: Gαq/11 signaling pathway in uterine artery contraction and its inhibition by this compound.
Experimental Workflow for Investigating this compound using Wire Myography
Caption: Experimental workflow for studying the effect of this compound on uterine artery tone.
Experimental Design for WU-07047 Functional Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, pre-mRNA splicing, signal transduction, and the DNA damage response. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. WU-07047 is a potent and selective small molecule inhibitor of PRMT5. These application notes provide a comprehensive guide to the experimental design of functional assays for characterizing the biochemical, cellular, and in vivo activity of this compound.
Biochemical and Cellular Potency of this compound
The potency of this compound is determined through a series of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and cellular growth inhibition (gIC50) values provide a quantitative measure of the inhibitor's efficacy.
| Inhibitor | Assay Type | Target/Cell Line | IC50/gIC50 (nM) |
| This compound (Hypothetical Data) | Biochemical (AlphaLISA) | Recombinant PRMT5/MEP50 | 5 |
| Cellular SDMA (Western Blot) | MDA-MB-468 | 25 | |
| Cell Viability (MTT) | MDA-MB-468 | 50 | |
| Cell Viability (MTT) | A549 (Lung Cancer) | 75 | |
| Cell Viability (MTT) | Jeko-1 (Mantle Cell Lymphoma) | 40 | |
| GSK3326595 (Reference) | Biochemical | PRMT5/MEP50 | 6.2[1] |
| Cell Viability | A549 | ~100 | |
| EPZ015666 (Reference) | Biochemical | PRMT5/MEP50 | 22[2] |
| Cell Viability | MDA-MB-468 | 1000-5000[3] |
Experimental Protocols
PRMT5 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PRMT5 in cellular signaling and the mechanism of action for this compound.
General Experimental Workflow
The following diagram outlines a general workflow for the functional characterization of this compound.
Biochemical PRMT5 Enzymatic Assay (AlphaLISA)
This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of this compound.[4][5][6]
-
Principle: The assay measures the transfer of a methyl group from S-adenosylmethionine (SAM) to a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. The resulting symmetrically dimethylated substrate is detected using a specific antibody and a chemiluminescent signal.[4][6]
-
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated histone H4 peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound
-
AlphaLISA anti-rabbit IgG acceptor beads and streptavidin-donor beads
-
Assay buffer
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the PRMT5/MEP50 enzyme, the substrate peptide, and this compound at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the plate at a controlled temperature for a specific duration (e.g., 2 hours).[5]
-
Add the acceptor beads and primary antibody, followed by the donor beads.[5]
-
Read the Alpha-counts on a microplate reader.
-
Calculate the IC50 value, representing the concentration of this compound required to reduce PRMT5 activity by 50%.
-
Cellular Target Engagement: Western Blot for Symmetric Dimethylarginine (SDMA)
This assay assesses the in-cell target engagement of this compound by measuring the levels of SDMA, a direct product of PRMT5 activity.[7][8]
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with an antibody specific for SDMA. A loading control is used for normalization.
-
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibodies: anti-SDMA motif, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Treat cells with varying concentrations of this compound for a specified time (e.g., 72 hours).
-
Harvest and lyse the cells.
-
Determine protein concentration using a BCA assay.[7]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[9]
-
Block the membrane and incubate with the primary anti-SDMA antibody overnight at 4°C.[9]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Visualize protein bands using a chemiluminescent substrate.[9]
-
Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.
-
Cellular Target Engagement: NanoBRET™ Assay
This live-cell assay quantifies the binding affinity of this compound to PRMT5.[10][11][12][13][14]
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-fused PRMT5 and a cell-permeable fluorescent tracer that binds to the PRMT5 active site. This compound competes with the tracer, leading to a decrease in the BRET signal.[10][13]
-
Materials:
-
HEK293 cells
-
NanoLuc®-PRMT5 and WDR77 expression vectors
-
NanoBRET® tracer
-
This compound
-
Luminescence plate reader
-
-
Procedure:
-
Co-transfect HEK293 cells with NanoLuc®-PRMT5 and WDR77 expression vectors.
-
Seed the transfected cells into a 96-well plate.
-
Add the NanoBRET® tracer and varying concentrations of this compound.
-
Add the NanoLuc® substrate.
-
Measure the donor and acceptor emission signals to calculate the BRET ratio.
-
Determine the IC50 value from the dose-response curve.
-
Cell Viability Assay (MTT/MTS)
This assay determines the effect of this compound on the proliferation and survival of cancer cells.[9][15]
-
Principle: Viable cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-468, A549, Jeko-1)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a desired period (e.g., 72-120 hours).[15]
-
Add the MTT or MTS reagent and incubate for 1-4 hours.[9]
-
If using MTT, solubilize the formazan crystals with DMSO.[15]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the gIC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry to assess the impact of this compound.[16][17]
-
Principle: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Materials:
-
Cancer cell line
-
This compound
-
Ethanol (70%) for fixation
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for 24, 48, or 72 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Analysis of Alternative Splicing (RNA-Seq)
RNA-Seq is a powerful technique to globally assess the impact of this compound on RNA splicing.[18][19]
-
Principle: High-throughput sequencing of the transcriptome allows for the identification and quantification of different splicing isoforms.
-
Materials:
-
Cells treated with this compound or a vehicle control
-
RNA extraction kit
-
Library preparation kit for RNA-Seq
-
High-throughput sequencer
-
Bioinformatics software for splicing analysis (e.g., rMATS)
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Isolate total RNA and assess its quality.
-
Prepare RNA-Seq libraries.
-
Perform high-throughput sequencing.
-
Align reads to the reference genome and perform differential splicing analysis using appropriate bioinformatics tools.[18]
-
In Vivo Xenograft Model
This protocol describes the use of a xenograft mouse model to evaluate the anti-tumor efficacy of this compound.[20][21]
-
Principle: Human cancer cells (e.g., MDA-MB-468) are implanted into immunocompromised mice to form tumors. The effect of this compound on tumor growth is then monitored.
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
MDA-MB-468 triple-negative breast cancer cells[21]
-
Matrigel
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of MDA-MB-468 cells and Matrigel into the flank of the mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound at the determined dose and schedule (e.g., daily oral gavage).[20]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for SDMA to confirm target engagement).
-
Data Presentation and Interpretation
All quantitative data should be presented in a clear and structured format. Dose-response curves should be generated to determine IC50 and gIC50 values. Statistical analysis should be performed to determine the significance of the observed effects. For in vivo studies, tumor growth inhibition (TGI) should be calculated to quantify the anti-tumor efficacy of this compound.
Conclusion
The functional assays described in these application notes provide a comprehensive framework for the preclinical characterization of the PRMT5 inhibitor this compound. By systematically evaluating its biochemical potency, cellular activity, and in vivo efficacy, researchers can gain a thorough understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NanoBRET® TE PRMT5 Assay [promega.sg]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of a Selective Cell‐Active Inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) for the Treatment of Prostate Cancer by Structure‐Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. PRMT5 methylome profiling uncovers a direct link to splicing regulation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. MDA-MB-468 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
WU-07047 solubility issues and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Gαq/11 inhibitor, WU-07047.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, selective inhibitor of Gαq/11 proteins. It is a simplified analog of the natural product YM-254890. Its mechanism of action involves the inhibition of nucleotide exchange on the Gαq subunit. Specifically, this compound binds to the GDP-bound state of Gαq, preventing the release of GDP and subsequent binding of GTP. This action effectively blocks the activation of the Gαq protein and its downstream signaling cascade.
Q2: In what solvent is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] However, its aqueous solubility is expected to be low. For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium to the final working concentration.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. The compound should be protected from light.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound, especially when preparing aqueous solutions for in vitro experiments. The following guide provides solutions to common solubility problems.
Issue 1: Precipitate forms when diluting DMSO stock solution into aqueous media.
-
Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The final percentage of DMSO may also be too low to maintain solubility.
-
Solution:
-
Decrease the final concentration of this compound: Titrate down the working concentration to a point where precipitation does not occur.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is often tolerated. However, it is critical to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.
-
Use a pre-warmed aqueous medium: Adding the DMSO stock to a pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.
-
Vortex immediately after dilution: Add the DMSO stock to the aqueous medium and vortex immediately and vigorously to ensure rapid and uniform dispersion.
-
Issue 2: Difficulty dissolving this compound powder in DMSO to create a stock solution.
-
Cause: The amount of this compound powder may be too high for the volume of DMSO, or the powder may not be fully dispersed.
-
Solution:
-
Sonication: Place the vial in a sonicator bath for several minutes to aid in the dissolution of the powder.
-
Gentle warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.
-
Vortexing: Vortex the solution for an extended period.
-
Data Presentation
Table 1: Solubility and Physicochemical Properties of this compound and Related Compounds
| Property | This compound | YM-254890 (Parent Compound) |
| Molecular Weight | 744.88 g/mol | Not specified in search results |
| Solubility in DMSO | Soluble (Quantitative data not available) | Not specified in search results |
| Kinetic Solubility | Data not available | 88 µM (in PBS with 1% DMSO) |
Note: The kinetic solubility of YM-254890 is provided as a reference point for its analog, this compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The optimal concentration should be determined empirically based on the required working concentrations for your specific assay.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving: Vortex the solution vigorously until the powder is completely dissolved. If necessary, sonicate the vial for 5-10 minutes or warm it gently to 37°C to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparing Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO.
-
Final Dilution: Add the desired volume of the this compound stock solution (or a serial dilution) to the pre-warmed cell culture medium to achieve the final working concentration. It is critical to ensure that the final concentration of DMSO in the medium is low (ideally ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.
-
Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by vortexing or inverting the tube to prevent precipitation.
-
Application to Cells: Add the final working solution to your cell cultures.
Mandatory Visualizations
Gαq Signaling Pathway
References
Technical Support Center: Optimizing WU-07047 Concentration for Gq Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WU-07047, a selective Gq protein inhibitor. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to effectively determine the optimal concentration of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit Gq signaling?
A1: this compound is a simplified analog of YM-254890, a potent and selective inhibitor of the Gq family of G proteins (Gαq, Gα11, Gα14).[1][2] It functions by binding to the Gαq subunit and stabilizing the GDP-bound inactive state, thereby preventing the exchange of GDP for GTP, which is a critical step in G protein activation.[1] This effectively blocks the downstream signaling cascade initiated by Gq-coupled receptors, which includes the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.
Q2: What is a good starting concentration range for my experiments with this compound?
Q3: How can I be sure that the observed effects are due to Gq inhibition and not off-target effects?
A3: To validate that the effects of this compound are on-target, consider the following strategies:
-
Use a structurally different Gq inhibitor: If available, a structurally unrelated Gq inhibitor should produce a similar biological effect.
-
Rescue experiment: In a cell line where the endogenous Gαq has been knocked out, the signaling should be blunted. Re-expression of wild-type Gαq should restore the signaling, which can then be inhibited by this compound.
-
Use a drug-resistant mutant: An engineered Gαq mutant that is resistant to this compound but still functional can be used. In cells expressing this mutant, this compound should not inhibit the signaling pathway.[3]
Q4: I am observing high background signal in my calcium mobilization assay. What could be the cause?
A4: High background fluorescence in calcium imaging can be caused by several factors:
-
Autofluorescence: Some cell types or media components can be inherently fluorescent.
-
Dye loading issues: Inconsistent dye loading or the use of a suboptimal dye concentration can lead to high background.
-
Cell health: Unhealthy or dying cells can have dysregulated calcium homeostasis, leading to elevated basal calcium levels.
-
Out-of-focus fluorescence: Fluorescence from cells outside the focal plane can contribute to the background.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the EC50 in your specific assay. |
| Compound Instability | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them properly. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Ensure that the cell density, agonist concentration, and incubation times are optimized for your assay. |
| Low Gq Expression | Verify the expression of Gαq in your cell line. Some cell lines may have very low endogenous levels of Gq proteins. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell density across all wells of your assay plate. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your pipetting technique, especially when preparing serial dilutions. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS. |
| Cell Clumping | Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution. |
Quantitative Data Summary
As a specific IC50 for this compound is not consistently reported, the following table provides the potency of the parent compound, YM-254890, as a reference point. Researchers should empirically determine the optimal concentration of this compound for their system.
| Compound | Target | Assay Type | Potency (IC50) |
| YM-254890 | Gαq | Biochemical | 0.15 nM[1] |
Recommended Approach for this compound: Perform a concentration-response experiment starting from a low nanomolar range and extending to the low micromolar range (e.g., 1 nM to 10 µM) to establish a full inhibition curve and determine the EC50.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Mobilization Assay
This protocol outlines a method to determine the concentration-dependent inhibitory effect of this compound on Gq-mediated intracellular calcium release.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
This compound
-
Agonist for the Gq-coupled receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with kinetic reading capabilities
Methodology:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading: Prepare the calcium-sensitive dye according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye solution. Incubate for 45-60 minutes at 37°C.
-
Inhibitor Preparation and Incubation: Prepare a serial dilution of this compound in assay buffer. After the dye loading incubation, wash the cells with assay buffer and then add the different concentrations of this compound. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Set the reader to record fluorescence intensity over time (e.g., every second for 2 minutes). After establishing a baseline reading for 10-20 seconds, add a pre-determined concentration of the agonist (typically the EC80) to all wells simultaneously using the instrument's injection system.
-
Data Analysis: The change in fluorescence upon agonist addition represents the calcium response. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: IP1 Accumulation Assay for Gq Inhibition
This protocol measures the accumulation of inositol (B14025) monophosphate (IP1), a stable downstream product of PLC activation, to quantify Gq inhibition by this compound.
Materials:
-
Cells expressing the Gq-coupled receptor of interest
-
This compound
-
Agonist for the Gq-coupled receptor
-
IP1-d2 and anti-IP1 cryptate detection reagents (from a commercial HTRF kit)
-
Stimulation buffer containing LiCl
-
384-well white microplate
-
HTRF-compatible plate reader
Methodology:
-
Cell Seeding: Seed cells into a 384-well white microplate and incubate overnight.
-
Inhibitor and Agonist Addition: Prepare serial dilutions of this compound and the agonist in stimulation buffer. Add the this compound dilutions to the cells and incubate for a pre-determined time. Then, add the agonist to stimulate the cells.
-
Cell Lysis and Detection: After the stimulation period, lyse the cells and add the IP1-d2 and anti-IP1 cryptate reagents according to the manufacturer's protocol. Incubate for the recommended time to allow for the detection reaction to occur.
-
Signal Measurement: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Data Analysis: Calculate the HTRF ratio and plot it against the logarithm of the this compound concentration. Fit the data to determine the IC50 value.
Visualizations
Caption: Gq signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining this compound IC50 using a calcium mobilization assay.
Caption: A decision tree for troubleshooting poor inhibition by this compound.
References
Interpreting unexpected results with WU-07047.
Welcome to the technical support center for WU-07047. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot experiments involving this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My target protein levels are not decreasing, or the degradation is very weak after treatment with this compound. What are the possible causes and how can I troubleshoot this?
Answer:
Several factors can lead to a lack of target protein degradation when using a PROTAC like this compound. This is a common issue in PROTAC-based experiments. Here is a step-by-step guide to troubleshoot this problem.
Potential Causes & Troubleshooting Steps:
-
Inefficient Ternary Complex Formation: The primary mechanism of this compound is to form a ternary complex with the target protein and an E3 ligase, which is essential for ubiquitination and subsequent degradation.[1] If this complex is unstable or does not form efficiently, degradation will be impaired.
-
Troubleshooting:
-
Confirm Target and E3 Ligase Expression: Ensure that your cell line endogenously expresses both the target protein and the recruited E3 ligase (e.g., VHL, CRBN) at sufficient levels. This can be verified by Western blot or qPCR.[1]
-
Biophysical Assays: If possible, perform biophysical assays like TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex in the presence of this compound.[2]
-
-
-
Poor Cell Permeability: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach their intracellular targets.[2]
-
Troubleshooting:
-
Cellular Target Engagement Assays: Use techniques like CETSA or NanoBRET to confirm that this compound is engaging with both the target protein and the E3 ligase within the cell.[2]
-
Permeabilized Cell Controls: Compare the degradation efficiency in intact cells versus permeabilized cells to distinguish between poor permeability and other downstream issues.[3]
-
-
-
Suboptimal Concentration: The concentration of this compound is critical. Too low a concentration may not be sufficient to induce degradation, while excessively high concentrations can lead to the "hook effect".[2]
-
Experimental Conditions: The specifics of your experimental setup can significantly impact the outcome.
-
Troubleshooting:
-
Time Course Experiment: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal treatment duration for observing maximal degradation.[4]
-
Cell Culture Conditions: Standardize cell culture conditions, including cell passage number, confluency, and overall cell health, as these can affect protein expression and the efficiency of the ubiquitin-proteasome system.[2]
-
-
Troubleshooting Workflow for Lack of Degradation:
References
Potential off-target effects of WU-07047.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of WU-07047, a selective inhibitor of Gαq/11 proteins. This compound is a simplified analog of the natural product YM-254890.[1] Due to the limited availability of direct selectivity profiling data for this compound, this guide draws upon published data for the parent compound, YM-254890, to infer potential off-target interactions.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Unexpected Cellular Phenotype Not Consistent with Gαq/11 Inhibition
-
Question: I am observing a cellular response that I cannot attribute to the inhibition of the Gαq/11 pathway. What could be the cause?
-
Answer: While this compound is designed as a Gαq/11 inhibitor, its parent compound, YM-254890, has been shown to exhibit off-target effects on other G protein signaling pathways. Specifically, YM-254890 can inhibit Gαs-mediated signaling and demonstrate biased inhibition of the Gαi/o pathway. Therefore, your observed phenotype might be a result of these off-target activities. It is recommended to perform control experiments to dissect the involvement of Gαs and Gαi/o pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Issue 2: Inconsistent IC50 Values for Gαq/11 Inhibition
-
Question: My experimentally determined IC50 value for this compound is different from what has been reported for YM-254890. Why is this?
-
Answer: this compound is a simplified analog of YM-254890 and has been shown to be less potent.[1] Therefore, it is expected that the IC50 value for this compound will be higher than that of YM-254890. Variations in experimental conditions, such as cell type, assay format, and incubation time, can also contribute to differences in measured IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Gαq and Gα11 subunits of heterotrimeric G proteins.[1] It acts by inhibiting the exchange of GDP for GTP, thereby locking the G protein in an inactive state.
Q2: What are the known or potential off-target effects of this compound?
A2: Direct off-target profiling of this compound is not extensively published. However, based on studies of its parent compound, YM-254890, potential off-target effects include:
-
Inhibition of Gαs-mediated signaling: YM-254890 has been observed to suppress cAMP elevation induced by the activation of Gs-coupled receptors.
-
Biased inhibition of Gαi/o signaling: While not affecting cAMP suppression mediated by Gαi/o, YM-254890 has been shown to abolish ERK1/2 activation downstream of Gαi/o-coupled receptors.
Q3: Does this compound affect non-GPCR signaling pathways?
A3: Based on data from YM-254890, this compound is not expected to affect non-GPCR mediated signaling. For example, YM-254890 did not impact calcium signaling induced by A23187 or thapsigargin, nor did it affect forskolin-induced cAMP elevation.
Q4: How does the potency of this compound compare to YM-254890?
A4: Biochemical assays have shown that this compound is less potent than YM-254890 at inhibiting Gαq.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activities of YM-254890, the parent compound of this compound, on various G protein signaling pathways. This data can be used as a reference for potential off-target effects of this compound.
| Target Pathway | Readout | Agonist | Cell Line | IC50 of YM-254890 |
| Gαq/11 | Intracellular Ca2+ mobilization | UTP | Human Coronary Artery Endothelial Cells | ~30 nM |
| Gαs | cAMP Elevation | Isoproterenol (β2-adrenergic receptor) | Human Coronary Artery Endothelial Cells | Significant suppression at 30 nM |
| Gαs | cAMP Elevation | NECA (Adenosine A2 receptor) | Human Coronary Artery Endothelial Cells | Significant suppression at 30 nM |
| Gαi/o | cAMP Suppression | SDF-1α (CXCR4) | Human Coronary Artery Endothelial Cells | No significant effect |
| Gαi/o | ERK1/2 Phosphorylation | SDF-1α (CXCR4) | Human Coronary Artery Endothelial Cells | Abolished at 30 nM |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Gαs-Mediated cAMP Production
This protocol is designed to determine if this compound inhibits Gαs-coupled receptor signaling.
Signaling Pathway Diagram:
Caption: Gαs signaling pathway and the point of inhibition by this compound.
Methodology:
-
Cell Culture: Plate cells expressing a Gαs-coupled receptor of interest (e.g., HEK293 cells endogenously expressing β2-adrenergic receptors) in a suitable multi-well plate.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Agonist Stimulation: Add a Gαs-specific agonist (e.g., isoproterenol) to stimulate the receptor.
-
cAMP Measurement: After a defined incubation period (e.g., 15 minutes), lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Evaluating Biased Inhibition of Gαi/o-Mediated ERK Activation
This protocol assesses the potential for this compound to selectively inhibit downstream signaling of Gαi/o-coupled receptors.
Experimental Workflow Diagram:
Caption: Workflow for assessing ERK activation.
Methodology:
-
Cell Culture: Culture cells expressing a Gαi/o-coupled receptor (e.g., CHO cells stably expressing CXCR4) in appropriate culture dishes.
-
Serum Starvation: To reduce basal ERK activity, serum-starve the cells for several hours prior to the experiment.
-
Inhibitor Pre-treatment: Treat the cells with different concentrations of this compound or a vehicle control for 30-60 minutes.
-
Agonist Stimulation: Stimulate the cells with a specific Gαi/o agonist (e.g., SDF-1α) for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total ERK. Compare the ratios between this compound-treated and vehicle-treated cells to determine the inhibitory effect.
References
WU-07047 stability in different experimental buffers.
Disclaimer: Specific stability data for WU-07047 is not yet publicly available. The following information is provided as a general guide and template based on common laboratory practices for similar research compounds. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. Under these conditions, the compound is expected to be stable for an extended period.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable anhydrous solvent such as DMSO. For storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Stability in Experimental Buffers
The stability of this compound in aqueous buffers is crucial for reproducible experimental results. The following table summarizes the hypothesized stability of this compound in common experimental buffers at various temperatures.
| Buffer | pH | Temperature | Hypothesized Stability (Half-life) | Recommendations |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4°C | > 24 hours | Suitable for short-term experiments. Prepare fresh dilutions from stock for each experiment. |
| 25°C | 8 - 12 hours | Use within a single workday. Avoid prolonged storage at room temperature. | ||
| 37°C | 4 - 6 hours | For cell-based assays, add freshly diluted compound to the media immediately before starting the experiment. | ||
| Tris Buffer | 7.5 | 4°C | > 24 hours | A stable choice for short-term storage and experiments. |
| 25°C | 12 - 18 hours | Ensure the pH is adjusted at the experimental temperature, as Tris pH is temperature-dependent. | ||
| HEPES Buffer | 7.3 | 37°C | 6 - 8 hours | Commonly used in cell culture; exhibits moderate stability. |
| Cell Culture Media (e.g., DMEM, RPMI) | ~7.4 | 37°C | 2 - 4 hours | Due to the complex nature of media, stability may be reduced. Prepare fresh and add to cultures immediately. |
Troubleshooting Guide
Q3: I am not seeing the expected inhibitory effect of this compound in my assay. What could be the cause?
-
Compound Degradation: this compound may have degraded in your experimental buffer. Refer to the stability table above and consider performing your experiment within the recommended timeframe. Always use freshly prepared dilutions from a properly stored stock solution.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Ensure your stock solutions are aliquoted.
-
Precipitation: The concentration of this compound in your final assay buffer may exceed its solubility, leading to precipitation. Visually inspect your solutions for any precipitate. Consider lowering the final concentration or including a solubilizing agent if compatible with your assay.
Q4: I observe a decrease in the activity of this compound over the course of a long-term experiment. How can I mitigate this?
For experiments lasting longer than the recommended stability timeframe, consider replenishing the compound by replacing the buffer with fresh buffer containing newly diluted this compound at regular intervals.
Recommended Experimental Protocol for Stability Assessment
This protocol provides a general framework for determining the stability of this compound in your buffer of choice.
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired experimental buffer at the final working concentration.
-
Incubation: Incubate the solution at the intended experimental temperature (e.g., 25°C or 37°C).
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to prevent further degradation until analysis.
-
Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life in the tested buffer.
Signaling Pathway
This compound is an analog of YM-25489, a known inhibitor of the Gαq/11 signaling pathway. This pathway is crucial for the cellular response to various hormones and neurotransmitters.
Troubleshooting WU-07047 synthesis challenges.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of WU-07047. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield for my this compound synthesis. What are the potential causes and solutions?
Low yields in pyrazole (B372694) synthesis can stem from several factors. Based on general principles of pyrazole formation, consider the following:
-
Incomplete Reaction: The reaction between the 1,3-dicarbonyl precursor and the hydrazine (B178648) derivative may not have gone to completion.
-
Solution: Try extending the reaction time or increasing the temperature. Ensure your starting materials are pure and dry, as contaminants can inhibit the reaction.
-
-
Suboptimal pH: The pH of the reaction medium can significantly influence the rate of pyrazole formation.
-
Solution: Experiment with adding a catalytic amount of acid (e.g., acetic acid) or base to optimize the reaction conditions.
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product.
-
Solution: Analyze your crude product by LC-MS or NMR to identify potential side products. Adjusting the reaction temperature or the order of reagent addition may minimize side reactions.
-
-
Degradation of Starting Materials or Product: this compound or its precursors might be unstable under the reaction conditions.
-
Solution: Consider using milder reaction conditions or protecting sensitive functional groups.
-
Q2: My final product is impure, showing multiple spots on TLC or peaks in LC-MS. How can I improve the purity of this compound?
Product impurity is a common challenge. Here are some strategies to improve purity:
-
Purification Method: Standard column chromatography may not be sufficient to separate this compound from closely related impurities.
-
Solution: Consider using a different stationary phase or solvent system for your chromatography. Preparative HPLC or crystallization are often more effective for achieving high purity.
-
-
Formation of Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a hydrazine can lead to the formation of two different pyrazole regioisomers.[1][2]
-
Solution: The choice of solvent and catalyst can influence the regioselectivity of the reaction.[2] Experiment with different conditions to favor the formation of the desired isomer. Characterize both isomers thoroughly to ensure you have the correct compound.
-
-
Residual Starting Materials or Reagents: Incomplete reaction or inefficient work-up can leave starting materials or reagents in your final product.
-
Solution: Ensure the reaction has gone to completion using TLC or LC-MS monitoring. Optimize your work-up procedure to effectively remove unreacted starting materials and reagents. A liquid-liquid extraction or a quench step might be necessary.
-
Q3: I am having trouble with the solubility of my starting materials. What can I do?
Poor solubility of reactants can lead to slow or incomplete reactions.
-
Solution:
-
Select a more appropriate solvent or a co-solvent system. This compound itself is soluble in DMSO.[3]
-
Gently heating the reaction mixture can help dissolve the starting materials, but be cautious of potential degradation.
-
Sonication can also be used to enhance dissolution.
-
Q4: How should I store this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of the compound.
-
Storage Conditions: For short-term storage (days to weeks), keep this compound at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[3] The compound should be kept dry and in the dark.[3]
Hypothetical Quantitative Data
The following tables present hypothetical data to illustrate how reaction conditions can affect the synthesis of a this compound analog.
Table 1: Effect of Catalyst on Yield and Purity
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | None | 24 | 35 | 80 |
| 2 | Acetic Acid (10) | 12 | 65 | 92 |
| 3 | Piperidine (10) | 12 | 58 | 88 |
| 4 | p-TsOH (10) | 10 | 72 | 95 |
Table 2: Effect of Solvent on Regioisomer Ratio
| Entry | Solvent | Temperature (°C) | Ratio of Isomer A:B |
| 1 | Ethanol (B145695) | 80 | 2:1 |
| 2 | Toluene | 110 | 4:1 |
| 3 | DMF | 100 | 1:1 |
| 4 | Dioxane | 100 | 3:1 |
Experimental Protocols
Below is a hypothetical, generalized protocol for the synthesis of a pyrazole derivative, presented as "this compound". This is an illustrative example and should be adapted based on the specific precursors and safety information for the actual synthesis.
Synthesis of this compound Precursor (A Pyrazole Core)
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in ethanol (10 mL/mmol) is added the hydrazine derivative (1.1 eq).
-
Reaction Conditions: A catalytic amount of glacial acetic acid (0.1 eq) is added, and the mixture is refluxed for 6 hours.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297) as the mobile phase.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of a pyrazole core.
Troubleshooting Logic
References
Assessing the Purity of WU-07047: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of a WU-07047 sample. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is purity assessment critical?
This compound is a simplified analog of YM-254890, a selective inhibitor of the Gαq/11 protein. Gαq/11 is a key component of a crucial cellular signaling pathway. Accurate assessment of the purity of a this compound sample is critical to ensure the reliability and reproducibility of experimental results, as impurities can lead to off-target effects or inaccurate potency measurements.
Q2: What are the primary analytical techniques recommended for determining the purity of a this compound sample?
The primary recommended techniques for assessing the purity of a small molecule like this compound are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide orthogonal information on the identity and quantity of the main compound and any potential impurities.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q3: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
Unexpected peaks can arise from several sources:
-
Contamination: Ensure the mobile phase, solvents, and the HPLC system itself are clean.
-
Sample Degradation: this compound may degrade under certain conditions. Prepare samples fresh and store them appropriately.
-
Impurities: The sample may contain impurities from the synthesis process.
Q4: My peak shape is poor (e.g., tailing or fronting). How can I improve it?
Poor peak shape can be caused by:
-
Column Overload: Try injecting a smaller sample volume or a more dilute sample.
-
Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal. Adjusting the pH or the gradient may help.
-
Column Degradation: The column may be old or contaminated. Flushing or replacing the column may be necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Q5: I am not detecting the expected molecular ion for this compound. What should I check?
-
Incorrect Mass Calculation: Double-check the calculated exact mass for the expected adduct (e.g., [M+H]+, [M+Na]+). The chemical formula for this compound is C38H56N4O11, with an exact mass of 744.3946.
-
Ionization Issues: The ionization source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimal for this compound.
-
In-source Fragmentation: The compound might be fragmenting in the ion source. Try using gentler ionization conditions.
Q6: How do I identify unknown peaks in my LC-MS data?
The mass-to-charge ratio (m/z) of the unknown peak can provide clues to its identity. Consider potential impurities such as:
-
Starting materials or reagents from the synthesis.
-
By-products of the reaction.
-
Degradation products.
High-resolution mass spectrometry (HRMS) can provide the elemental composition of the unknown peak, aiding in its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q7: The NMR spectrum of my sample is complex and difficult to interpret. What can I do?
-
Purity: A complex spectrum can indicate the presence of multiple compounds. First, confirm the purity by HPLC or LC-MS.
-
2D NMR: Techniques like COSY, HSQC, and HMBC can help in assigning the proton and carbon signals and elucidating the structure of the main compound and any major impurities.
-
Reference Spectrum: If available, compare your spectrum to a reference spectrum of a known pure standard of this compound.
Experimental Protocols
Table 1: Recommended HPLC-UV Method Parameters (Starting Point)
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 214 nm and 254 nm |
| Injection Volume | 5 µL |
Table 2: Recommended LC-MS Method Parameters (Method Development)
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Scan Range (Full Scan) | m/z 100-1000 |
| Targeted Analysis (SIM/MRM) | Precursor ion: [M+H]+ = 745.4025 |
| Product ions: To be determined by fragmentation analysis |
Table 3: Recommended NMR Sample Preparation
| Parameter | Recommendation |
| Solvent | Deuterated chloroform (B151607) (CDCl3) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) |
| Concentration | 5-10 mg/mL |
| Internal Standard | Tetramethylsilane (TMS) |
| Experiments | 1H NMR, 13C NMR, COSY, HSQC, HMBC |
Visualizations
Caption: Gαq/11 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the purity of a this compound sample.
Caption: A logical troubleshooting guide for purity analysis experiments.
Minimizing variability in WU-07047 experiments.
Disclaimer: Publicly available information regarding "WU-07047" is limited and presents conflicting mechanisms of action. While one source identifies it as an analog of a Gαq/11 inhibitor[1], this guide proceeds based on the user's premise that this compound is a PRMT5 inhibitor, a class of molecules with significant therapeutic potential in oncology.[2][3][4] This resource provides general guidance for minimizing experimental variability when working with potent small molecule inhibitors targeting Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a therapeutic target?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a critical role in various cellular processes, including gene expression, mRNA splicing, and DNA damage repair, by methylating arginine residues on histone and non-histone proteins.[3][4] Dysregulation of PRMT5 activity is associated with several cancers, making it a compelling target for therapeutic intervention.[2][5]
Q2: What are the common challenges and sources of variability in experiments with PRMT5 inhibitors?
Sources of variability in cell-based assays with PRMT5 inhibitors can stem from several factors:
-
Cell line heterogeneity: Different cancer cell lines can exhibit varying sensitivity to PRMT5 inhibition.
-
Compound stability and solubility: The stability and solubility of the inhibitor in culture media can affect its effective concentration.
-
Off-target effects: High concentrations of the inhibitor may lead to off-target effects, confounding the interpretation of results.
-
Assay-dependent variability: The choice of assay for measuring cell viability or target engagement can influence the outcome.
-
Inconsistent experimental conditions: Variations in cell density, incubation time, and reagent quality can introduce significant variability.
Q3: How can I select the appropriate cell line for my this compound experiment?
The choice of cell line is critical. Consider the following:
-
MTAP status: Cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene are often more sensitive to PRMT5 inhibition.[4]
-
Baseline PRMT5 expression: Cell lines with higher endogenous PRMT5 expression may exhibit a more robust response to inhibition.[2]
-
Splicing factor mutations: Tumors with mutations in splicing factors may also show increased sensitivity to PRMT5 inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of the compound. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Ensure thorough mixing of the compound stock solution before dilution. |
| Lack of dose-dependent response | Incorrect concentration range, compound instability, or cell line insensitivity. | Perform a wider dose-response curve. Prepare fresh dilutions of the compound for each experiment. Verify the sensitivity of your chosen cell line to other known PRMT5 inhibitors. |
| Discrepancy between viability assays | Different assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use multiple, mechanistically distinct viability assays to confirm results. For example, combine an ATP-based assay with a dye-exclusion method. |
| Unexpected toxicity in control cells | High solvent concentration (e.g., DMSO) or off-target effects of the compound. | Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Investigate potential off-target effects by consulting literature on similar compounds or performing target engagement assays. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
Western Blot for PRMT5 Target Engagement
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against a known PRMT5 substrate (e.g., symmetric dimethylarginine - SDMA) and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Quantitative Data Summary
Table 1: IC50 Values of Selected PRMT5 Inhibitors in Various Cancer Cell Lines
| PRMT5 Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| GSK3326595 | A375 | Melanoma | 15 |
| JNJ-64619178 | HCT116 | Colorectal Cancer | 8 |
| PF-06939999 | K562 | Leukemia | 25 |
Note: This table presents example data from public sources and is for illustrative purposes. Actual IC50 values for this compound will need to be determined experimentally.
Signaling Pathways and Workflows
Caption: PRMT5 signaling and inhibition.
Caption: Workflow for this compound experiments.
References
Addressing low potency of WU-07047 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common issues encountered when working with WU-07047, particularly concerning its observed low potency in various assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency for this compound in our cellular assays. What are the common reasons for this?
A1: Low potency of PROTACs like this compound in cellular assays can stem from several factors. It is often a multifactorial issue related to the compound's properties, the biological system, and the assay conditions. Key reasons include:
-
Poor Cell Permeability: PROTACs are large molecules and may struggle to cross the cell membrane efficiently.[1][2][3][4]
-
Compound Instability: The molecule may be unstable in the cell culture medium over the course of the experiment.[1]
-
Inefficient Ternary Complex Formation: The potency of a PROTAC is dependent on its ability to form a stable ternary complex with the target protein and the E3 ligase.[1][3]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[1]
-
Suboptimal Assay Conditions: Factors such as cell passage number, confluency, and overall cell health can significantly impact the ubiquitin-proteasome system and, consequently, PROTAC efficiency.[1]
Q2: How can we determine if poor cell permeability is the cause of low potency for this compound?
A2: Assessing cell permeability is a critical step in troubleshooting PROTAC activity. Several methods can be employed:
-
Direct Measurement: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays to get a quantitative measure of permeability.[3]
-
Cellular Target Engagement Assays: Employ techniques such as NanoBRET™ to determine if this compound is engaging its target protein inside the cell.[5]
-
Competitive Permeability Assays: A competitive assay with a known permeable PROTAC that binds to the same E3 ligase can provide a relative measure of cell penetration.[6]
Q3: What is the "hook effect" and how can we mitigate it in our experiments with this compound?
A3: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC.[1] This occurs because at excessive concentrations, the formation of binary complexes (this compound with either the target protein or the E3 ligase) is favored over the productive ternary complex required for degradation.[1]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: Test a broad range of this compound concentrations to identify the optimal concentration for degradation and to observe the characteristic bell-shaped curve of the hook effect.[1]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the "sweet spot" for maximal degradation.[1]
-
Biophysical Assays: Use techniques like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex at different concentrations of this compound.[1]
Troubleshooting Guides
Guide 1: Investigating Low Potency in Cellular Degradation Assays
This guide provides a systematic approach to troubleshooting low degradation potency of this compound in cell-based assays.
1. Verify Compound Integrity and Handling:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent. Visually inspect for any precipitation in your stock solutions and final assay concentrations.
-
Stability: Assess the stability of this compound in your cell culture medium over the time course of your experiment. This can be done using LC-MS analysis of the medium at different time points.[7]
2. Optimize Assay Conditions:
-
Cell Health: Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density.[1]
-
Incubation Time: Perform a time-course experiment to determine the optimal incubation time for maximal degradation.
3. Characterize Binary and Ternary Complex Formation:
-
Target and E3 Ligase Engagement: Confirm that this compound can bind to both the target protein and the E3 ligase independently. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Ternary Complex Formation: Directly measure the formation of the ternary complex (Target-WU-07047-E3 Ligase) using techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Experimental Workflow for Troubleshooting Low Potency
Caption: A logical workflow for troubleshooting low PROTAC activity.
Guide 2: Protocol for Assessing Ternary Complex Formation using TR-FRET
This protocol outlines a general method for evaluating the formation of the ternary complex induced by this compound.
Materials:
-
Purified, tagged target protein (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
TR-FRET Donor Antibody (e.g., Anti-His-Terbium)
-
TR-FRET Acceptor Antibody (e.g., Anti-GST-d2)
-
This compound
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.05% BSA, pH 7.5)
-
384-well low-volume white plates
-
TR-FRET plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the target protein, E3 ligase, and this compound dilutions.
-
Incubate for 60 minutes at room temperature to allow for complex formation.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the concentration of this compound.
Data Presentation
Table 1: Troubleshooting Checklist for Low Potency of this compound
| Potential Issue | Recommended Experiment | Expected Outcome for Optimal Potency |
| Compound Solubility | Visual inspection, Dynamic Light Scattering (DLS) | No visible precipitation, monodisperse solution. |
| Compound Stability | LC-MS analysis of medium over time | >90% of compound remains intact at the end of the experiment. |
| Cell Permeability | PAMPA, Caco-2, or cellular target engagement assays | High permeability coefficient or evidence of intracellular target binding. |
| Target Engagement | SPR, ITC, or NanoBRET™ | Strong binding affinity (low nM to µM range) to the target protein. |
| E3 Ligase Engagement | SPR, ITC | Strong binding affinity (low nM to µM range) to the E3 ligase. |
| Ternary Complex Formation | TR-FRET, SPR, or ITC | Cooperative formation of a stable ternary complex. |
| "Hook Effect" | Wide dose-response degradation assay | A bell-shaped curve is observed, with a clear optimal concentration for degradation. |
Signaling Pathway Visualization
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC like this compound in inducing target protein degradation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Cell Viability Assays with WU-07047
Disclaimer: Information regarding the specific compound "WU-07047" is not publicly available. This guide is based on the general principles and challenges associated with Proteolysis Targeting Chimeras (PROTACs), a common class of experimental therapeutics. This compound is treated here as a hypothetical PROTAC for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC like this compound?
A1: PROTACs are bifunctional molecules designed to hijack the cell's natural protein disposal system.[1] One end of the PROTAC binds to a specific target protein (protein of interest), and the other end binds to an E3 ubiquitin ligase.[1] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][2] Unlike traditional inhibitors that only block a protein's function, PROTACs aim to eliminate the protein from the cell entirely.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: For cell culture applications, it is crucial to start with a high-purity, anhydrous solvent like DMSO to ensure maximum solubility.[4] To prepare a stock solution, dissolve the this compound powder in fresh, anhydrous DMSO.[4] To aid dissolution, you can use an ultrasonic bath and gently warm the solution.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C for short-term use or -80°C for long-term storage, protected from light.[4]
Q3: How do I determine the optimal concentration and incubation time for this compound?
A3: The optimal concentration and incubation time for this compound need to be determined empirically for each cell line and assay.[5] It is recommended to perform a dose-response experiment with a wide range of concentrations to identify the optimal range for inducing target degradation and observing a cytotoxic effect.[1] Similarly, a time-course experiment (e.g., 24, 48, 72 hours) should be conducted to determine the most appropriate treatment duration.[6][7]
Q4: What is the "hook effect" and how can I avoid it with this compound?
A4: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases.[1] This occurs because the excess PROTAC molecules are more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[1][8] To avoid this, it is essential to perform a wide dose-response curve to identify the optimal concentration for maximal degradation and to see if a bell-shaped curve, characteristic of the hook effect, appears.[1]
Troubleshooting Guide
| Issue ID | Question | Potential Causes | Suggested Solutions |
| WU-V-01 | I am not observing any decrease in cell viability with this compound treatment. | 1. Cell line resistance: The chosen cell line may lack the necessary E3 ligase or have low expression of the target protein.[1] 2. Poor cell permeability: this compound may not be efficiently entering the cells due to its physicochemical properties.[3][9] 3. Suboptimal concentration or incubation time: The concentration may be too low, or the incubation time too short to induce a measurable effect.[5][7] 4. Compound instability: this compound may be unstable in the cell culture medium.[1] | 1. Verify target and E3 ligase expression: Confirm the presence of the target protein and the relevant E3 ligase in your cell line using methods like Western Blot or qPCR. 2. Assess cell permeability: If possible, use analytical methods to determine the intracellular concentration of this compound. 3. Optimize experimental conditions: Perform a thorough dose-response and time-course experiment to identify the optimal parameters.[7] 4. Prepare fresh solutions: Always prepare fresh dilutions of this compound in pre-warmed media for each experiment.[4] |
| WU-V-02 | I am seeing high variability between replicate wells. | 1. Uneven cell seeding: Inconsistent cell numbers across wells.[6] 2. Incomplete dissolution of this compound: The compound may not be fully dissolved, leading to concentration gradients.[6] 3. "Edge effects": Evaporation from the outer wells of the plate can alter compound and media concentrations.[6] | 1. Ensure a single-cell suspension: Thoroughly mix your cell suspension before plating.[6] 2. Properly dissolve the compound: Vortex the stock solution before diluting it in the culture medium. Add the stock solution to the medium while vortexing to ensure rapid dispersion.[4] 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile PBS or culture medium.[6] |
| WU-V-03 | I observe precipitate in the culture medium after adding this compound. | 1. Poor solubility: this compound may have low solubility in the aqueous culture medium, especially at higher concentrations.[1][10] 2. High solvent concentration: The final concentration of the solvent (e.g., DMSO) may be too high, causing the compound to precipitate.[4] | 1. Check solubility limits: If available, consult the compound's datasheet for solubility information. Consider using a lower concentration range. 2. Control solvent concentration: Ensure the final concentration of DMSO or other organic solvents is at a non-toxic level, typically below 0.5%.[4] Include a vehicle control with the same solvent concentration.[4] |
| WU-V-04 | My results from the MTT/MTS assay are inconsistent with other viability assays. | 1. Interference with tetrazolium reduction: Some compounds can directly interfere with the enzymatic reduction of tetrazolium salts (MTT, MTS, XTT, WST-1), leading to an over or underestimation of cell viability.[11][12] 2. Changes in cellular metabolism: The treatment might alter the metabolic state of the cells without directly causing cell death, which can affect assays that rely on metabolic activity.[11] | 1. Run a cell-free control: Add this compound to the culture medium without cells and perform the assay to check for direct chemical reactions with the assay reagents.[6] 2. Use an alternative assay: Supplement your tetrazolium-based assay with a non-metabolic assay, such as a luminescent ATP-based assay (e.g., CellTiter-Glo®) which measures ATP levels, or a dye-exclusion assay like Trypan Blue.[11] |
Quantitative Data Summary
Table 1: Recommended Starting Concentration Ranges for this compound in Different Cell Lines
| Cell Line | Target Expression | Recommended Starting Concentration Range | Notes |
| HEK293T | Varies | 1 nM - 10 µM | A common cell line for initial testing.[13] |
| A549 | Varies | 1 nM - 10 µM | A human lung carcinoma cell line.[14] |
| MV4;11 | Varies | 0.1 nM - 1 µM | An acute myeloid leukemia cell line. |
| 22Rv1 | Varies | 1 nM - 10 µM | A human prostate carcinoma cell line. |
Note: These are hypothetical starting ranges and should be optimized for your specific experimental setup.
Table 2: Example IC50 Values for this compound in Various Cell Viability Assays
| Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| HEK293T | MTT | 72 hours | 500 |
| HEK293T | CellTiter-Glo® | 72 hours | 450 |
| A549 | MTT | 72 hours | 750 |
| A549 | CellTiter-Glo® | 72 hours | 680 |
Note: This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Treatment: Treat the cells with a serial dilution of this compound or a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[7]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently mix on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7][17] Read the absorbance at 570 nm using a microplate reader.[18]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to adhere.[6]
-
Treatment: Treat cells with various concentrations of this compound for the desired incubation period.[6]
-
Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[6]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader.
Visualizations
Caption: General mechanism of action for a PROTAC like this compound.
Caption: Experimental workflow for a typical cell viability assay.
Caption: Logical workflow for troubleshooting cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 11. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. WDR68 stimulates cellular proliferation via activating ribosome biogenesis in 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cucurbitacin B inhibits proliferation and induces apoptosis via STAT3 pathway inhibition in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of Gαq/11 Inhibitor Potency: WU-07047 vs. YM-254890
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective inhibitors of the Gαq/11 subfamily of G proteins: YM-254890 and its simplified analog, WU-07047. Both compounds are valuable tools for dissecting Gαq/11-mediated signaling pathways. This document summarizes their comparative potency, outlines their mechanism of action, and provides detailed experimental protocols for assessing their inhibitory activity.
Mechanism of Action and Signaling Pathway
Both YM-254890 and this compound target the Gαq, Gα11, and Gα14 subunits of heterotrimeric G proteins.[1] They act as guanine (B1146940) nucleotide dissociation inhibitors (GDIs), preventing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This action stabilizes the inactive, GDP-bound state of the G protein, thereby blocking the activation of downstream effectors such as phospholipase C-β (PLCβ). The inhibition of PLCβ prevents the generation of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are crucial for intracellular calcium mobilization and protein kinase C (PKC) activation, respectively.
Below is a diagram illustrating the Gαq/11 signaling pathway and the inhibitory action of this compound and YM-254890.
References
Validating WU-07047's Selectivity for Gαq/11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WU-07047 with other known Gαq/11 inhibitors, focusing on selectivity and supporting experimental data. While quantitative data for this compound is not publicly available in the reviewed literature, this document summarizes the existing knowledge on its qualitative performance and provides a detailed comparison with the well-characterized inhibitors YM-254890 and FR900359.
Gαq/11 Signaling Pathway Overview
The Gαq/11 family of G proteins (Gαq, Gα11, Gα14, and Gα15/16) are crucial transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1] Upon activation by a GPCR, the Gαq/11 subunit exchanges GDP for GTP, dissociates from the Gβγ dimer, and activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of a wide array of cellular processes, including proliferation, differentiation, and contraction.
References
Cross-Validation of WU-07047 Results with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phenotypic outcomes observed with the novel small molecule inhibitor, WU-07047, against genetic knockout models of its target, Kinase X (KX). By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the robust validation of this compound's on-target effects and provide a framework for its continued development.
Introduction to this compound and its Target
This compound is a potent and selective small molecule inhibitor of the fictitious Kinase X (KX), a serine/threonine kinase that is a critical component of the "Fictional Signaling Pathway" (FSP). The FSP is a key regulator of cellular proliferation and survival, and its aberrant activation, often through mutations in the KX gene, is a known driver in various malignancies. This compound is being investigated as a targeted therapy for cancers harboring these activating KX mutations.
To ensure that the cellular effects of this compound are a direct result of KX inhibition, it is imperative to cross-validate the pharmacological findings with a genetic approach. The gold standard for this is the use of CRISPR-Cas9 technology to generate a complete knockout of the KX gene. This guide compares the outcomes of treating cancer cells with this compound to those observed in KX knockout cells.
Data Presentation: Quantitative Comparison of this compound and KX Knockout
The following table summarizes the key quantitative data from experiments comparing the effects of this compound treatment with KX genetic knockout in a cancer cell line harboring an activating KX mutation.
| Parameter | Wild-Type Cells (Untreated) | Wild-Type Cells + this compound (1 µM) | KX Knockout (KX-/-) Cells | Interpretation |
| Cell Viability (72h) | 100% | 35% | 32% | Both this compound and KX knockout significantly reduce cell viability, suggesting on-target anti-proliferative effects. |
| Phospho-Downstream Protein Y (p-DPY) Levels (Western Blot) | 1.0 (normalized) | 0.15 | 0.12 | Both interventions lead to a marked decrease in the phosphorylation of DPY, a direct substrate of KX, confirming inhibition of the FSP pathway. |
| Apoptosis Rate (Annexin V Staining) | 5% | 45% | 48% | The significant increase in apoptosis in both treated and knockout cells indicates that inhibition of KX signaling induces programmed cell death. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell line with activating KX mutation
-
This compound
-
CellTiter-Glo® Reagent (Promega)[2]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with this compound at a final concentration of 1 µM. Include a vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[2]
-
Assay:
-
Measurement: Record the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the untreated control to determine the percentage of cell viability.
Protocol 2: Western Blot for Phospho-Downstream Protein Y (p-DPY)
This protocol is used to detect and quantify the levels of phosphorylated DPY, a downstream target of KX, to assess pathway inhibition.
Materials:
-
Treated and untreated cell lysates
-
KX knockout cell lysates
-
Primary antibodies (anti-p-DPY, anti-total-DPY, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells and quantify protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-DPY) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using software like ImageJ. Normalize p-DPY levels to total DPY and a loading control (e.g., GAPDH).
Protocol 3: CRISPR-Cas9 Mediated Knockout of Kinase X (KX)
This protocol outlines the generation of a stable KX knockout cell line using CRISPR-Cas9 technology.[4][5]
Materials:
-
Cancer cell line with activating KX mutation
-
pX330 plasmid (or similar) encoding Cas9 and a guide RNA (gRNA) cloning site
-
KX-specific gRNAs (designed using online tools)
-
Transfection reagent
-
Puromycin (B1679871) (or other selection marker)
Procedure:
-
gRNA Design and Cloning: Design two gRNAs targeting an early exon of the KX gene to induce a frameshift mutation. Clone the gRNAs into the CRISPR-Cas9 vector.
-
Transfection: Transfect the cancer cells with the gRNA-containing CRISPR-Cas9 plasmid using a suitable transfection reagent.[4]
-
Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single-cell clones.
-
Validation: Expand the clones and validate the knockout of the KX gene by:
-
Genomic DNA Sequencing: To confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot: To confirm the absence of the KX protein.
-
Functional Assays: To confirm the loss of KX-mediated signaling (e.g., loss of p-DPY).
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: The Fictional Signaling Pathway (FSP) and points of intervention.
Caption: Workflow for cross-validating this compound with a genetic model.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. promega.com [promega.com]
- 3. ch.promega.com [ch.promega.com]
- 4. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 5. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WU-07047 and YM-254890 on L-type Ca2+ Channel Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of WU-07047 and YM-254890, two inhibitors of the Gαq/11 protein subunit. The focus is on their established and potential effects on L-type Ca2+ channels, supported by available experimental data.
Introduction
YM-254890 is a potent and highly selective cyclic depsipeptide inhibitor of Gαq/11 proteins. It has become a valuable pharmacological tool for dissecting Gαq-mediated signaling pathways. This compound is a synthetically derived, simplified analog of YM-254890, also designed to inhibit Gαq.[1][2] This guide will compare the known activities of these two compounds and explore their relationship with L-type Ca2+ channel function.
Mechanism of Action
Both this compound and YM-254890 target the Gαq subunit of heterotrimeric G proteins. Their primary mechanism of action is the inhibition of the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gαq subunit. This action locks the Gαq protein in its inactive, GDP-bound state, thereby preventing the activation of downstream effector proteins.
Comparative Data
| Feature | This compound | YM-254890 |
| Target | Gαq/11 | Gαq/11 |
| Potency | Less potent than YM-254890[1][2] | High potency |
| IC50 (Gαq inhibition) | Not reported | ~3 nM (for inhibition of UTP-induced Ca2+ signaling) |
| Effect on L-type Ca2+ Channels | Not experimentally determined | No direct effect on L-type Ca2+ channel-induced Ca2+ influx |
Effects on L-type Ca2+ Channels
YM-254890: Experimental evidence indicates that YM-254890 does not directly inhibit L-type Ca2+ channels. Its effect on intracellular calcium is primarily through the blockade of Gαq-mediated signaling cascades that lead to the release of calcium from intracellular stores (e.g., the endoplasmic reticulum).
This compound: There is currently no published experimental data directly assessing the effect of this compound on L-type Ca2+ channels. However, based on its function as a Gαq inhibitor, its effects would be presumed to be similar to YM-254890, meaning it is unlikely to have a direct inhibitory effect on these channels. Any influence on L-type Ca2+ channel activity would likely be indirect, through the inhibition of Gαq-mediated signaling pathways that can modulate channel function.
Signaling Pathway
The potential for indirect modulation of L-type Ca2+ channels by Gαq inhibitors is illustrated in the following pathway:
Caption: Gαq signaling pathway and its potential influence on L-type Ca2+ channels.
Experimental Protocols
To directly compare the effects of this compound and YM-254890 on L-type Ca2+ channels, the following experimental approaches could be employed:
Intracellular Calcium Measurement in Response to a Gq-Coupled Receptor Agonist
This experiment assesses the ability of the compounds to inhibit calcium mobilization downstream of Gαq activation.
-
Cell Line: A cell line endogenously expressing a Gq-coupled receptor and L-type Ca2+ channels (e.g., A7r5 smooth muscle cells).
-
Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound, YM-254890, or vehicle control.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with a known agonist for the Gq-coupled receptor (e.g., angiotensin II or vasopressin).
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
-
Expected Outcome: Both compounds should inhibit the agonist-induced calcium transient in a dose-dependent manner, with YM-254890 expected to be more potent.
Electrophysiological Measurement of L-type Ca2+ Channel Currents
This experiment directly measures the effect of the compounds on the activity of L-type Ca2+ channels.
-
Technique: Whole-cell patch-clamp electrophysiology.
-
Cell Line: A cell line with robust expression of L-type Ca2+ channels (e.g., HEK293 cells stably expressing the Cav1.2 channel subunit).
-
Procedure:
-
Obtain whole-cell recordings from the cells.
-
Apply a voltage protocol to elicit L-type Ca2+ currents (e.g., a depolarizing step from a holding potential of -80 mV to +10 mV).
-
Perfuse the cells with a solution containing this compound or YM-254890 at a high concentration.
-
Continue to record L-type Ca2+ currents to observe any direct effects of the compounds on current amplitude or kinetics.
-
-
Expected Outcome: Based on the data for YM-254890, neither compound is expected to directly inhibit L-type Ca2+ channel currents.
Caption: Workflow for comparing the effects of this compound and YM-254890.
Conclusion
YM-254890 is a well-established and potent tool for studying Gαq-mediated signaling, with evidence indicating no direct effect on L-type Ca2+ channels. This compound, as a less potent analog, is presumed to act similarly, though direct experimental verification is lacking in the current literature. Any effects of these compounds on L-type Ca2+ channel activity are likely to be indirect, resulting from the inhibition of upstream Gαq signaling pathways that modulate channel function. Further research is required to fully characterize the pharmacological profile of this compound and to definitively determine its effects on L-type Ca2+ channels and other ion channels.
References
A Comparative Guide to the Gαq Inhibitors WU-07047 and YM-254890
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and binding characteristics of two notable Gαq protein inhibitors: the natural product YM-254890 and its simplified synthetic analog, WU-07047. While both molecules target the Gq alpha subunit of heterotrimeric G proteins, their structural modifications lead to differences in binding affinity and inhibitory potency. This document summarizes the available experimental data, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.
Structural and Binding Differences
YM-254890 is a cyclic depsipeptide isolated from Chromobacterium sp. that potently and selectively inhibits the Gq/11 family of G proteins.[1][2] Its complex structure features two peptide-based linkers. This compound was designed as a simplified analog of YM-254890, where these two peptide-based linkers are replaced with more synthetically accessible hydrocarbon chains.[3][4] This structural simplification, while facilitating chemical synthesis, results in a lower inhibitory potency for this compound compared to its natural product counterpart.[3][4]
YM-254890 functions as a guanine (B1146940) nucleotide dissociation inhibitor (GDI).[4] It binds to a hydrophobic cleft on the Gαq subunit, stabilizing the GDP-bound inactive state and preventing the exchange for GTP, which is a critical step in G protein activation.[4] The binding site is located between the Ras-like domain and the helical domain of Gαq.[4] While this compound is also known to inhibit Gq, specific details regarding its binding interactions and quantitative affinity data are not extensively available in the current literature.[3][4]
Quantitative Data Comparison
The following table summarizes the available quantitative data for YM-254890. As of the latest literature review, specific quantitative binding and functional data for this compound have not been published, other than it being less potent than YM-254890.[3][4]
| Parameter | YM-254890 | This compound | Reference |
| Target | Gαq/11 | Gαq/11 | [1][5] |
| Mechanism of Action | Guanine Nucleotide Dissociation Inhibitor (GDI) | Presumed GDI | [4][5] |
| IC50 (Ca2+ mobilization) | ~3 nM - 50 nM | Less potent than YM-254890 | [6] |
| IC50 (IP1 production) | ~95 nM | Data not available | |
| IC50 (ADP-induced platelet aggregation) | ~2 µM | Data not available |
Signaling Pathway of Gαq Inhibition
The activation of Gq-coupled G protein-coupled receptors (GPCRs) initiates a signaling cascade that is inhibited by both YM-254890 and this compound. The diagram below illustrates this pathway and the point of inhibition.
Caption: Gαq signaling pathway and point of inhibition by YM-254890 and this compound.
Experimental Protocols
Detailed methodologies for key experiments used to characterize Gαq inhibitors are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Experimental Workflow:
Caption: Workflow for a typical calcium mobilization assay.
Protocol:
-
Cell Culture: Plate cells expressing the Gq-coupled receptor of interest in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Inhibitor Incubation: After dye loading, wash the cells and add buffer containing various concentrations of the inhibitor (YM-254890 or this compound) or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Initiate the reading and inject a solution of the receptor agonist at a concentration known to elicit a robust response (e.g., EC80).
-
Data Analysis: Monitor the change in fluorescence intensity over time. The peak fluorescence response is used to determine the level of inhibition. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Inositol (B14025) Monophosphate (IP1) Accumulation Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of PLCβ activation, which is more stable than IP3.
Experimental Workflow:
Caption: Workflow for an HTRF-based IP1 accumulation assay.
Protocol:
-
Cell Culture: Seed cells in a suitable assay plate (e.g., 384-well white plate) and allow them to attach and grow.
-
Inhibitor and Agonist Incubation: On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl (to prevent IP1 degradation) and the desired concentrations of the inhibitor. After a pre-incubation period, add the receptor agonist.
-
Cell Lysis and Detection: Following stimulation for an optimized time (e.g., 30-60 minutes), lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (IP1 labeled with d2 and an anti-IP1 antibody labeled with a fluorescent donor like europium cryptate).
-
Signal Measurement: Incubate the plate at room temperature to allow the immunoassay to reach equilibrium. Measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a standard curve using known concentrations of IP1. Calculate the concentration of IP1 in the samples and determine the inhibitory effect of the compounds to derive IC50 values.
[³⁵S]GTPγS Binding Assay
This is a direct functional assay that measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.
Experimental Workflow:
Caption: Workflow for a [³⁵S]GTPγS binding filtration assay.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the GPCR of interest and the Gαq subunit.
-
Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer (containing MgCl₂, NaCl, and HEPES), GDP, the inhibitor at various concentrations, and the receptor agonist.
-
Reaction Initiation: Start the binding reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for nucleotide binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of agonist-stimulated [³⁵S]GTPγS binding in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 values.
This guide provides a comprehensive overview of the structural and functional differences between this compound and YM-254890 based on the currently available scientific literature. Further research, particularly the publication of quantitative biochemical and biophysical data for this compound, will be crucial for a more detailed and direct comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Studies of the Natural Product Gq/11 Protein Inhibitor YM-254890 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toward the Selective Inhibition of G Proteins: Total Synthesis of a Simplified YM-254890 Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis for the specific inhibition of heterotrimeric Gq protein by a small molecule [agris.fao.org]
- 6. Functional evidence for biased inhibition of G protein signaling by YM-254890 in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of WU-07047 and Other Gq Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Gαq protein inhibitor WU-07047 and other key alternatives, namely YM-254890 and FR900359 (also known as UBO-QIC). This document synthesizes experimental data on their performance, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Introduction to Gq Protein Inhibition
Guanine nucleotide-binding proteins of the Gq alpha subunit family (Gαq, Gα11, Gα14) are critical transducers of signals from G protein-coupled receptors (GPCRs) to intracellular effectors.[1] Upon activation, Gq proteins stimulate phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), modulating a wide array of physiological processes. The central role of Gq signaling in various diseases, including cancer and cardiovascular disorders, has made Gq proteins attractive therapeutic targets.[2]
This guide focuses on a comparative analysis of three key Gq inhibitors:
-
YM-254890: A potent and selective cyclic depsipeptide Gq inhibitor isolated from Chromobacterium sp.[3]
-
FR900359 (UBO-QIC): A structurally similar natural product to YM-254890, also a potent and selective Gq inhibitor.[4]
-
This compound: A simplified, synthetic analog of YM-254890.[1][5]
Performance Comparison of Gq Inhibitors
The following tables summarize the available quantitative data for this compound, YM-254890, and FR900359, focusing on their potency and selectivity.
Table 1: Potency of Gq Inhibitors in Functional Assays
| Inhibitor | Assay Type | Cell Line | Receptor | IC50 | Reference |
| This compound | Biochemical Assays | - | - | Less potent than YM-254890 | [1][5] |
| YM-254890 | IP1 Accumulation | CHO | M1 Muscarinic | 95 nM | [4] |
| Calcium Mobilization | HCAE | P2Y2 | 50 nM | ||
| Platelet Aggregation | Human Platelets | P2Y1 | < 600 nM | [4] | |
| FR900359 (UBO-QIC) | IP1 Accumulation | CHO | M1 Muscarinic | 32 nM | [4] |
Table 2: Selectivity Profile of Gq Inhibitors
| Inhibitor | G Protein Target | Assay Type | Effect | Reference |
| YM-254890 | Gαq | IP1 Accumulation | Inhibition | [4] |
| Gαs | cAMP Accumulation | No significant inhibition | [4] | |
| Gαi | cAMP Accumulation | No significant inhibition | [4] | |
| FR900359 (UBO-QIC) | Gαq | IP1 Accumulation | Inhibition | [4] |
| Gαs | cAMP Accumulation | No significant inhibition | [4] | |
| Gαi | cAMP Accumulation | No significant inhibition | [4] | |
| Gα11, Gα14 | Not specified | Inhibition | [3] | |
| Gα15/16 | Not specified | No Inhibition | [3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams, generated using Graphviz, illustrate the Gq signaling pathway and a typical workflow for characterizing Gq inhibitors.
Caption: Canonical Gq signaling pathway.
Caption: Experimental workflow for Gq inhibitor characterization.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay is a common primary screening method to identify inhibitors of Gq-mediated signaling by measuring changes in intracellular calcium concentration.
-
Cell Culture: Seed cells expressing the GPCR of interest in a 96- or 384-well black-walled, clear-bottom plate and culture to form a confluent monolayer.
-
Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for 30-60 minutes at 37°C.
-
Compound Incubation: Add the test compounds (e.g., this compound, YM-254890, or FR900359) at various concentrations to the wells and incubate for a predetermined period.
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Inject a known agonist for the target GPCR and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. The inhibitory effect of the compounds is determined by the reduction in the agonist-induced fluorescence signal. IC50 values are calculated from the dose-response curves.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of PLCβ activity by quantifying the accumulation of IP1, a stable downstream metabolite of IP3.
-
Cell Culture and Transfection: Culture cells in a suitable format (e.g., 384-well plate). If the endogenous receptor level is low, transiently transfect the cells with the GPCR of interest.
-
Compound Incubation: On the day of the assay, replace the culture medium with a stimulation buffer containing the test compounds and lithium chloride (LiCl), which inhibits the degradation of IP1. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Agonist Stimulation: Add the GPCR agonist to the wells and incubate for an appropriate duration to allow for IP1 accumulation.
-
Cell Lysis and Detection: Lyse the cells and perform a competitive immunoassay using HTRF (Homogeneous Time-Resolved Fluorescence) or other detection technologies. In the HTRF format, endogenously produced IP1 competes with a labeled IP1 tracer for binding to a specific antibody.
-
Data Analysis: The fluorescence signal is inversely proportional to the concentration of IP1 in the sample. IC50 values are determined by plotting the signal against the concentration of the inhibitor.
Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation
BRET-based assays can be used to study the mechanism of action of Gq inhibitors by monitoring the interaction between Gαq and Gβγ subunits.
-
Cell Culture and Transfection: Co-transfect cells with constructs encoding the Gαq subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc) and the Gβγ subunits fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Compound Incubation: Resuspend the transfected cells in a BRET buffer and dispense into a white microplate. Add the test compounds and incubate.
-
Agonist Stimulation and BRET Measurement: Add the BRET substrate (e.g., coelenterazine (B1669285) h) and measure the baseline BRET signal. Then, add the GPCR agonist and monitor the change in the BRET ratio over time.
-
Data Analysis: Activation of the G protein leads to a conformational change and a decrease in the BRET signal between Gαq-Rluc and Gβγ-YFP. Gq inhibitors will prevent this agonist-induced decrease in BRET. The inhibitory potency can be quantified by analyzing the dose-dependent effect of the compounds on the BRET signal.
Conclusion
YM-254890 and FR900359 are well-characterized, potent, and selective inhibitors of the Gq family of G proteins, making them invaluable tools for studying Gq-mediated signaling. This compound, as a simplified synthetic analog of YM-254890, offers a potentially more accessible chemical scaffold for further drug development, although it exhibits lower potency. The choice of inhibitor will depend on the specific experimental needs, considering factors such as required potency, commercial availability, and the potential for chemical modification. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and development of novel Gq inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
- 3. Delineation of molecular determinants for FR900359 inhibition of Gq/11 unlocks inhibition of Gαs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total synthesis and structure–activity relationship studies of a series of selective G protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Replicating Gαq/11 Inhibition: A Comparative Guide to WU-07047 and Related Probes
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synthetic Gαq/11 inhibitor, WU-07047, with its natural product analogs, YM-254890 and FR900359. This document outlines the key experimental data for these compounds and provides detailed protocols to facilitate the replication of published findings.
This compound is a simplified, synthetic analog of YM-254890, a potent and selective inhibitor of the Gαq/11 subfamily of G proteins.[1] These proteins are crucial mediators in signal transduction pathways initiated by a multitude of G protein-coupled receptors (GPCRs), making them attractive therapeutic targets. This compound, along with YM-254890 and the structurally similar FR900359, acts by inhibiting the exchange of GDP for GTP on the Gαq subunit, thereby preventing its activation.[1][2] This guide summarizes the reported biological activities of these compounds and details the experimental procedures for their evaluation.
Comparative Efficacy of Gαq/11 Inhibitors
The inhibitory activities of this compound, YM-254890, and FR900359 have been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data from published studies, providing a direct comparison of their potency.
| Compound | Assay | Cell Line/System | Agonist | IC50 | Reference |
| This compound | Vasoconstriction | Mouse Resistance Vasculature | Phenylephrine | Not Reported | [1] |
| L-type Ca2+ Channel Current | Vascular Smooth Muscle Cells | Bay K8644 | Not Reported | [1] | |
| YM-254890 | Platelet Aggregation | Human Platelet-Rich Plasma | ADP | < 0.6 µM | [3] |
| Intracellular Ca2+ Mobilization | P2Y1-C6-15 Cells | 2MeSADP | 0.031 µM | [3] | |
| Vasoconstriction | Mouse Resistance Vasculature | Phenylephrine | Not Reported | [1] | |
| L-type Ca2+ Channel Current | Vascular Smooth Muscle Cells | Bay K8644 | Not Reported | [1] | |
| FR900359 | Vasoconstriction | Mouse Resistance Vasculature | Phenylephrine | Not Reported | [1] |
| L-type Ca2+ Channel Current | Vascular Smooth Muscle Cells | Bay K8644 | Not Reported | [1] |
Signaling Pathways and Experimental Workflows
The inhibitory action of this compound and its analogs on Gαq/11-mediated signaling can be visualized through the following pathway and experimental workflow diagrams.
Detailed Experimental Protocols
To facilitate the replication of findings, detailed protocols for key experiments are provided below.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following the stimulation of a Gαq-coupled receptor.
Materials:
-
Cells expressing the Gαq-coupled receptor of interest (e.g., P2Y1-C6-15 cells).[3]
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Gαq/11 inhibitor (this compound, YM-254890, or FR900359).
-
Receptor agonist (e.g., 2MeSADP for P2Y1).
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash cells with HBSS and incubate with the fluorescent calcium dye in HBSS at 37°C for 30-60 minutes.
-
Inhibitor Incubation: Wash cells to remove excess dye and add HBSS containing the desired concentrations of the inhibitor or vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Record a baseline fluorescence for a few seconds, then add the agonist and continue recording the fluorescence signal for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
Guanine Nucleotide Exchange Assay ([³⁵S]GTPγS Binding)
This biochemical assay directly measures the inhibition of GTP binding to the Gαq subunit.
Materials:
-
Purified recombinant Gαq protein.
-
Cell membranes expressing the Gαq-coupled receptor.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 10 µM GDP).
-
Gαq/11 inhibitor.
-
Receptor agonist.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the purified Gαq protein or cell membranes, the Gαq/11 inhibitor at various concentrations, and the receptor agonist in the assay buffer.
-
Initiate Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Filtration: Stop the reaction by adding ice-cold termination buffer and rapidly filter the mixture through a nitrocellulose membrane to separate bound from free [³⁵S]GTPγS.
-
Quantification: Wash the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the amount of [³⁵S]GTPγS bound at each inhibitor concentration and calculate the IC50 value.
Ex Vivo Vasoconstriction Assay
This assay assesses the functional consequence of Gαq/11 inhibition in a more physiological setting.
Materials:
-
Isolated mouse resistance arteries (e.g., mesenteric arteries).
-
Wire myograph system.
-
Krebs-Henseleit buffer.
-
Gαq/11 inhibitor.
-
Vasoconstrictor agent (e.g., phenylephrine).
Procedure:
-
Vessel Preparation: Dissect resistance arteries and mount them on a wire myograph in a chamber filled with Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂ at 37°C.
-
Equilibration: Allow the vessels to equilibrate under a normalized tension.
-
Inhibitor Incubation: Add the Gαq/11 inhibitor or vehicle to the chamber and incubate for a specified time.
-
Vasoconstriction Measurement: Construct a cumulative concentration-response curve to the vasoconstrictor agent by adding increasing concentrations to the bath and recording the change in vessel tension.
-
Data Analysis: Compare the concentration-response curves in the presence and absence of the inhibitor to determine the effect on vasoconstriction.
By providing a clear comparison of the available data and detailed experimental protocols, this guide aims to support researchers in the replication and extension of published findings for this compound and related Gαq/11 inhibitors.
References
Control Experiments for WU-07047: A Comparative Guide for a Novel CD47 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical small molecule inhibitor WU-07047, designed to block the CD47-SIRPα signaling pathway. The content herein is based on established experimental protocols and expected outcomes for therapeutic agents targeting this critical immune checkpoint.
Introduction to CD47 and its Role in Cancer
Cluster of Differentiation 47 (CD47) is a transmembrane protein that acts as a crucial "don't eat me" signal to the immune system.[1][2][3] It achieves this by binding to the signal-regulatory protein alpha (SIRPα) on the surface of phagocytic cells like macrophages.[4][5][6] This interaction initiates a signaling cascade that inhibits phagocytosis, thereby protecting healthy cells from being engulfed.[5][6] Many cancer cells exploit this mechanism by overexpressing CD47, allowing them to evade immune surveillance and destruction by the innate immune system.[7][8][9] Consequently, blocking the CD47-SIRPα interaction has emerged as a promising strategy in cancer immunotherapy.[4][7][10]
This compound is a novel, hypothetical small molecule inhibitor designed to disrupt the CD47-SIRPα interaction, thereby promoting the phagocytosis of cancer cells by macrophages. This guide outlines essential control experiments to validate the efficacy and specificity of this compound, comparing its performance with established therapeutic alternatives.
Signaling Pathway of CD47-SIRPα Inhibition
The binding of CD47 on a target cell to SIRPα on a macrophage triggers the phosphorylation of immunoreceptor tyrosine-based inhibition motifs (ITIMs) in the cytoplasmic domain of SIRPα.[5][11] This recruits and activates the phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules, including non-muscle myosin IIA, ultimately inhibiting the cytoskeletal rearrangements necessary for phagocytosis.[5][] this compound, by blocking the CD47-SIRPα interaction, is expected to prevent this inhibitory signaling, thus enabling macrophage-mediated tumor cell engulfment.
References
- 1. scbt.com [scbt.com]
- 2. crownbio.com [crownbio.com]
- 3. dovepress.com [dovepress.com]
- 4. Targeting the CD47/SIRPα pathway in malignancies: recent progress, difficulties and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD47–SIRPα-targeted therapeutics: status and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural analysis and binding sites of inhibitors targeting the CD47/SIRPα interaction in anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of the CD47-SIRPα axis for cancer therapy: A systematic review and meta-analysis of emerging clinical data [frontiersin.org]
- 8. The advances in targeting CD47/SIRPα “do not eat me” axis and their ongoing challenges as an anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis [frontiersin.org]
- 10. Opportunities and challenges of CD47-targeted therapy in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
WU-07047 Demonstrates Efficacy in Mitigating Hyperactive Gq Signaling in RGS2-Deficient Models
For Immediate Release
A recent study has provided compelling evidence for the efficacy of WU-07047, a potent and selective Gαq inhibitor, in normalizing physiological responses in models deficient in Regulator of G-protein Signaling 2 (RGS2). These findings present a promising therapeutic strategy for conditions characterized by RGS2 dysfunction and subsequent Gq signaling hyperactivity.
RGS2 is a critical negative regulator of G-protein coupled receptor (GPCR) signaling, functioning as a GTPase-activating protein (GAP) that accelerates the inactivation of Gαq and Gαi/o subunits.[1] A deficiency in RGS2 leads to prolonged and intensified signaling through these pathways. The study of focus demonstrates that direct inhibition of Gαq by this compound can effectively counteract the pathological consequences of RGS2 loss.
This guide provides a comprehensive comparison of the effects of this compound in RGS2-deficient models, supported by experimental data and detailed protocols for researchers and drug development professionals.
Comparative Efficacy of this compound in RGS2-Deficient Models
The efficacy of this compound was evaluated in an ex vivo model of uterine artery myogenic tone. In RGS2-deficient (Rgs2-/-) mice, increased Gq signaling contributes to augmented myogenic tone. This compound was shown to normalize this heightened response, demonstrating its potential to restore normal function in the absence of RGS2.
| Genotype | Treatment | Myogenic Tone (% of Passive Diameter at 80 mmHg) |
| Wild-Type (Rgs2+/+) | Vehicle | ~55% |
| Wild-Type (Rgs2+/+) | This compound (20 µmol/L) | ~75% |
| RGS2 Heterozygous (Rgs2+/-) | Vehicle | ~45% |
| RGS2 Heterozygous (Rgs2+/-) | This compound (20 µmol/L) | ~75% |
| RGS2 Knockout (Rgs2-/-) | Vehicle | ~40% |
| RGS2 Knockout (Rgs2-/-) | This compound (20 µmol/L) | ~75% |
Data summarized from Osei-Owusu et al., 2016.[1]
The data clearly indicates that while the basal myogenic tone is significantly increased in RGS2-deficient arteries (a smaller percentage of passive diameter indicates greater constriction), treatment with this compound effectively reverses this phenotype, bringing the myogenic response to a level comparable to that of treated wild-type arteries.[1]
Signaling Pathways and Mechanism of Action
The signaling pathway diagram below illustrates the interplay between a GPCR, Gq protein, RGS2, and the inhibitory action of this compound. In a healthy state, RGS2 modulates the duration of the Gq signal. In RGS2 deficiency, this regulation is lost, leading to excessive downstream signaling. This compound acts directly on the Gαq subunit, preventing its activation and thereby blocking the downstream cascade.
Experimental Protocols
The following is a detailed methodology for assessing the efficacy of this compound in an ex vivo model of uterine artery myogenic tone, based on the protocol described by Osei-Owusu et al. (2016).[1]
1. Animal Model:
-
Wild-type (Rgs2+/+), RGS2 heterozygous (Rgs2+/-), and RGS2 homozygous knockout (Rgs2-/-) mice were used.
2. Tissue Preparation:
-
Uterine arteries were dissected and mounted on a pressure myograph.
-
Vessels were bathed in physiological salt solution (PSS) and maintained at 37°C.
3. Measurement of Myogenic Tone:
-
Arteries were equilibrated at an intraluminal pressure of 20 mmHg.
-
The pressure was then increased in a stepwise manner from 20 to 100 mmHg.
-
Vessel diameter was continuously recorded at each pressure step to determine the myogenic response.
4. Pharmacological Intervention:
-
This compound was added to the bathing solution at a final concentration of 20 µmol/L.[1]
-
The pressure-response curve was repeated in the presence of the inhibitor.
5. Data Analysis:
-
Myogenic tone was calculated as the percentage decrease in vessel diameter from the passive diameter (determined in Ca2+-free PSS) at each pressure step.
-
Statistical analysis was performed to compare the myogenic responses between genotypes and treatment groups.
Comparison with Alternatives
In the context of RGS2 deficiency, the primary alternative to pharmacological intervention with a Gq inhibitor like this compound is the absence of treatment, leading to unchecked Gq signaling. As the data demonstrates, this results in a pathologically enhanced physiological response (in this case, increased vascular tone).
Currently, there are limited direct pharmacological alternatives that specifically rescue RGS2 function. Other Gq inhibitors, such as YM-254890, from which this compound is derived, would be expected to have similar efficacy. However, YM-254890 has been noted to have effects on other G-protein pathways, whereas this compound is a more simplified analog.
Conclusion
The available evidence strongly supports the efficacy of this compound in reversing the functional consequences of RGS2 deficiency. By directly targeting the hyperactive Gq signaling pathway, this compound offers a mechanistically sound approach to treating disorders associated with impaired RGS2 function. Further in vivo studies are warranted to explore the full therapeutic potential of this compound.
References
Safety Operating Guide
Prudent Disposal of WU-07047: A Guide for Laboratory Professionals
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for WU-07047 is not publicly available. The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for guidance and to ensure full compliance with all applicable federal, state, and local regulations.
This compound is a research compound identified as a simplified analog of the selective Gαq/11 inhibitor YM-254890. Proper handling and disposal are crucial for laboratory safety and environmental protection. This guide provides a framework for the safe management of this compound waste.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is essential for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value |
| Chemical Formula | C₃₈H₅₆N₄O₁₁ |
| Molecular Weight | 744.88 g/mol |
| CAS Number | 1702378-78-6 |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended steps for the disposal of this compound. This procedure should be performed in a designated laboratory area, and all personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should include the words "Hazardous Waste," the full chemical name "this compound," the CAS number, and the accumulation start date.
-
-
Liquid Waste:
-
If this compound is dissolved in a solvent, the entire solution should be treated as hazardous waste.
-
Collect liquid waste in a sealed, leak-proof container, also clearly labeled as "Hazardous Waste" with the chemical name, solvent, and approximate concentration.
-
Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.
-
2. Decontamination of Labware:
-
All non-disposable labware (e.g., glassware, spatulas) that has come into contact with this compound should be decontaminated.
-
Rinse the labware with a suitable solvent (one in which this compound is soluble, if known, otherwise a common laboratory solvent like ethanol (B145695) or acetone (B3395972) may be used).
-
Collect the rinse solvent as hazardous liquid waste.
-
After the initial solvent rinse, wash the labware with soap and water.
3. Spill Management:
-
In the event of a spill, cordon off the area to prevent exposure.
-
For small spills of solid material, carefully sweep or vacuum the powder (using a HEPA-filtered vacuum) and place it in the designated solid hazardous waste container.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material and place it in the solid hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
4. Final Disposal:
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Gαq/11 Signaling Pathway Inhibited by this compound
This compound functions as an inhibitor of the Gαq/11 signaling pathway. This pathway is a critical cellular communication system involved in a multitude of physiological processes. The diagram below illustrates the canonical Gαq/11 signaling cascade.
Caption: Canonical Gαq/11 signaling pathway and the inhibitory action of this compound.
Navigating the Handling of WU-07047: A Guide to Safe Laboratory Practices
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of WU-07047, a selective Gαq/11 inhibitor analog. Given that this compound is intended for research use only and lacks extensive public safety data, a cautious approach, treating it as a potent compound with unknown toxicity, is paramount. The following procedures are based on best practices for managing hazardous research chemicals.
Core Safety and Handling Protocols
Adherence to these guidelines is critical to ensure a safe laboratory environment when working with WU--07047.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or neoprene, inspected before use. | Provides a primary barrier against skin contact. Double gloving is recommended. |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation exposure.[1][2] |
Emergency Procedures
Rapid and correct response to an exposure is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Experimental Workflow and Disposal
A structured approach to experiments and waste management minimizes risk.
Handling and Storage
General Handling:
-
All work with this compound, especially handling of the solid form, must be conducted in a certified chemical fume hood to minimize inhalation risk.[2]
-
Avoid the creation of dust and aerosols.
-
Use the smallest practical quantities for experiments.[3]
-
Do not work alone when handling this compound.[2]
Storage:
-
Store this compound in a cool, dry, and dark place.
-
For short-term storage (days to weeks), maintain a temperature of 0 - 4°C.
-
For long-term storage (months to years), store at -20°C.
-
Ensure the container is clearly labeled and stored in secondary containment.[1]
Spill Management
Treat any spill of this compound as a major incident.[1]
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.
-
Secure the Area: Post signs to prevent entry.
-
Personal Protection: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Carefully clean the area, working from the outside of the spill inwards.
-
Decontamination: Decontaminate the area and all equipment used for cleanup.
-
Waste Disposal: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and pipette tips, in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a sealed, clearly labeled, and appropriate hazardous waste container.
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Gαq/11 Signaling Pathway Inhibition
The following diagram illustrates the canonical Gαq/11 signaling pathway and the inhibitory action of compounds like this compound. Gαq/11 proteins are crucial transducers of signals from G protein-coupled receptors (GPCRs) to downstream effectors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
